molecular formula C11H10N2O B11906848 2-(Quinolin-3-yl)acetamide CAS No. 21863-59-2

2-(Quinolin-3-yl)acetamide

Cat. No.: B11906848
CAS No.: 21863-59-2
M. Wt: 186.21 g/mol
InChI Key: YBHVIOULDBGUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Quinolin-3-yl)acetamide (CAS 21863-59-2) is a high-purity organic compound with the molecular formula C 11 H 10 N 2 O and a molecular weight of 186.21 g/mol . It serves as a valuable pharmaceutical intermediate in medicinal chemistry research . Quinoline-based scaffolds are a significant focus in drug discovery, particularly in the development of enzyme inhibitors . Recent scientific literature highlights that acetamide derivatives bearing the quinoline moiety are being extensively investigated as potent antidiabetic agents . These compounds are rationally designed to act as dual inhibitors of the carbohydrate-hydrolyzing enzymes α-glucosidase and α-amylase . By targeting these enzymes, such derivatives aim to manage postprandial blood glucose levels, representing a promising therapeutic strategy for Type 2 Diabetes Mellitus . The quinoline core is often hybridized with other privileged pharmacophores like benzimidazole to enhance inhibitory potency and binding affinity within the enzyme's active site . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21863-59-2

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-quinolin-3-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)6-8-5-9-3-1-2-4-10(9)13-7-8/h1-5,7H,6H2,(H2,12,14)

InChI Key

YBHVIOULDBGUBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(=O)N

Origin of Product

United States

Foundational & Exploratory

2-(Quinolin-3-yl)acetamide: A Strategic Scaffold for Pyrroloquinoline Alkaloids and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 2-(Quinolin-3-yl)acetamide (CAS 21863-59-2).

CAS Number: 21863-59-2 Molecular Formula:


Molecular Weight:  186.21  g/mol
IUPAC Name:  2-(Quinolin-3-yl)acetamide
Synonyms:  3-Quinolineacetamide; 3-Quinolylacetamide

Executive Summary

2-(Quinolin-3-yl)acetamide is a critical heteroaromatic building block used primarily in the synthesis of complex alkaloids and pharmacologically active agents. Unlike simple quinoline derivatives, the acetamide side chain at the C3 position provides a unique handle for intramolecular cyclization reactions, making it an essential precursor for pyrrolo[2,3-b]quinolines and the total synthesis of the bradykinin antagonist Martinelline .

This guide outlines the physicochemical profile, validated synthesis protocols, and its application in high-value medicinal chemistry workflows.

Physicochemical Profile

The molecule features a planar quinoline ring system substituted at the 3-position with a polar acetamide group.[1] This structure imparts specific solubility and reactivity characteristics essential for handling.[1]

PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 214 – 216 °C (Recrystallized from EtOAc/Isopropyl ether)
Solubility Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water
pKa ~3.18 (quinoline nitrogen), Amide proton is weakly acidic
Stability Stable under standard conditions; sensitive to strong acids/bases (hydrolysis)
Reactivity Nucleophilic attack at amide nitrogen; Electrophilic substitution on quinoline ring

Synthesis Methodologies

For research and scale-up, two primary pathways are established. Method A is preferred for industrial scalability, while Method B is utilized when starting from the carboxylic acid derivative.[1]

Method A: Partial Hydrolysis of 3-Quinolineacetonitrile (Primary Route)

This method utilizes the commercially available 3-quinolineacetonitrile. Controlled hydrolysis stops at the amide stage without progressing to the carboxylic acid.[1]

Reagents: 3-Quinolineacetonitrile, Polyphosphoric Acid (PPA) or


.

Protocol:

  • Preparation: Charge a reaction vessel with 3-quinolineacetonitrile (1.0 eq).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (approx. 10-15 eq by weight) pre-heated to 60°C.

  • Reaction: Stir the viscous mixture at 90–100°C for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of the nitrile spot.[1]

  • Quenching: Cool the mixture to 50°C and pour slowly onto crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to ~8–9 using ammonium hydroxide (

    
    ) or saturated 
    
    
    
    .[1] The product will precipitate.[1]
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol or Ethyl Acetate/Isopropyl ether.[1]

Method B: Amidation of 3-Quinolineacetic Acid

Used when the acid form is the available feedstock.[1]

Reagents: 3-Quinolineacetic acid, Thionyl Chloride (


), Aqueous Ammonia (

).

Protocol:

  • Activation: Reflux 3-quinolineacetic acid (1.0 eq) in

    
      (5.0 eq) for 2 hours to form the acid chloride. Evaporate excess 
    
    
    
    under vacuum.[1]
  • Amidation: Dissolve the residue in dry Dichloromethane (DCM).

  • Addition: Add the DCM solution dropwise to a stirred, cooled (0°C) solution of concentrated aqueous ammonia (excess).

  • Workup: Stir at room temperature for 1 hour. Filter the precipitate or extract with DCM/MeOH (9:1).[1]

  • Drying: Dry organic layer over

    
    , concentrate, and recrystallize.
    

Application Workflows: The Martinelline Pathway

The most significant application of CAS 21863-59-2 is its role as a precursor for the pyrrolo[2,3-b]quinoline core, found in the non-peptide bradykinin antagonist Martinelline .

Mechanism: Radical Cyclization

The acetamide side chain undergoes a radical-mediated or Pummerer-type cyclization to fuse a pyrrole ring onto the quinoline scaffold.

MartinellineSynthesis Start 3-Quinolineacetonitrile Intermediate 2-(Quinolin-3-yl)acetamide (CAS 21863-59-2) Start->Intermediate Hydrolysis (PPA) Cyclization Radical/Pummerer Cyclization Intermediate->Cyclization Functionalization Product Pyrrolo[2,3-b]quinoline (Martinelline Core) Cyclization->Product Ring Closure

Figure 1: Synthetic workflow transforming the nitrile precursor into the bioactive pyrroloquinoline core via the acetamide intermediate.

Biological Context: Kinase & Receptor Modulation

Beyond alkaloid synthesis, 3-substituted quinoline acetamides are investigated for:

  • Kinase Inhibition: The planar quinoline ring mimics ATP, allowing the amide tail to interact with the hinge region of kinases (e.g., GSK-3

    
    , CDK).
    
  • TSPO Ligands: Structural analogs are explored as ligands for the Translocator Protein (18 kDa), a biomarker for neuroinflammation.[1]

Safety & Handling (SDS Summary)

Signal Word: Warning

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1][2][3]
Eye Irritation H319Causes serious eye irritation.[1][2][3]
STOT-SE H335May cause respiratory irritation.[1][2]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle powder in a fume hood to avoid inhalation.[1]

  • Storage: Store in a cool, dry place (2-8°C recommended) away from strong oxidizers.

References

  • Synthesis of Condensed Heterocyclic Compounds. European Patent EP0585913A2.[1] Describes the synthesis and characterization of 3-quinolineacetamide as an intermediate.

  • Radical Reaction for Pyrroloquinoline Synthesis. Tetrahedron, 2007.[1] Details the use of quinoline-3-acetamide derivatives in the total synthesis of Martinelline.

  • 2-(Quinolin-3-yl)acetic acid (Precursor Data). ChemicalBook.[1] Provides physical property data for the carboxylic acid precursor.

  • Biological Activity of Quinoline Derivatives. Bioorganic & Medicinal Chemistry, 2019.[1][4] Discusses the pharmacological scope of 3-substituted quinoline scaffolds.

Sources

Biological Activity of Quinoline-3-Acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, privileged for its ability to interact with diverse biological targets including DNA gyrase, topoisomerase, and various kinase domains. Among its structural analogs, quinoline-3-acetamide derivatives have emerged as a potent subclass, exhibiting significant anticancer and antimicrobial profiles.

This guide provides an in-depth technical analysis of these derivatives, specifically focusing on two primary structural isomers:

  • N-(quinolin-3-yl)acetamide (Amide nitrogen linked to C3).

  • 2-(quinolin-3-yl)acetamide (Methylene bridge linked to C3).

The following sections detail the synthesis, structure-activity relationships (SAR), and validated experimental protocols for these compounds, designed for immediate application in drug discovery workflows.

Chemical Synthesis & Structural Classification

Structural Isomerism

The term "quinoline-3-acetamide" can refer to two distinct chemical entities based on the linkage of the acetamide moiety. Both scaffolds exhibit unique pharmacological properties.

  • Scaffold A (N-linked): Derived from 3-aminoquinoline. The acetamide group is attached via the nitrogen atom (

    
    ).
    
    • Key Derivative:2-cyano-N-(quinolin-3-yl)acetamide .[1]

  • Scaffold B (C-linked): Derived from quinoline-3-acetic acid. The acetamide group is attached via the alpha-carbon (

    
    ).
    
Synthetic Pathways

The synthesis of these derivatives requires precise control over ring substitution and side-chain functionalization.

Workflow Visualization: Synthesis of N-(quinolin-3-yl)acetamide Derivatives

Synthesis Figure 1: Synthetic route for bioactive 2-cyano-N-(quinolin-3-yl)acetamide derivatives. Start 3-Aminoquinoline Inter1 2-Cyano-N-(quinolin-3-yl)acetamide Start->Inter1 Amidation Reagent1 Cyanoacetic Acid / POCl3 Reagent1->Inter1 Final Arylidene Derivatives (High Anticancer Activity) Inter1->Final Knoevenagel Condensation Reagent2 Ar-CHO / Piperidine Reagent2->Final

[1][2][3][4][5] Protocol Note: The Knoevenagel condensation step is critical for introducing aryl substituents that enhance lipophilicity and target binding affinity.

Pharmacological Profiles[1][3][6][7][8][9][10]

Anticancer Activity

The N-(quinolin-3-yl)acetamide scaffold, particularly when substituted with a 2-cyano group, acts as a potent antitumor agent.[1] Research indicates these compounds function as intercalating agents or enzyme inhibitors (e.g., Topoisomerase II), leading to cell cycle arrest.

Key Findings (Ghorab et al.):

  • Target Cell Line: MCF-7 (Breast Cancer).[1][6]

  • Potency: Several derivatives show IC

    
     values comparable to Doxorubicin.[1][7]
    
  • Mechanism: Induction of apoptosis via upregulation of p53 and downregulation of Bcl-2.

Comparative Cytotoxicity Data:

Compound IDSubstituent (R)IC

(µM) [MCF-7]
Relative Potency vs Doxorubicin
Ref Doxorubicin 30.40 1.0x
Q-Acet-14-Chlorophenyl22.121.37x
Q-Acet-24-Methoxyphenyl27.831.09x
Q-Acet-34-Nitrophenyl34.640.87x
Q-Acet-4Unsubstituted>50.00Inactive

Table 1: Cytotoxic activity of 2-cyano-N-(quinolin-3-yl)acetamide derivatives. Note the enhanced activity of electron-withdrawing substituents (Cl).

Antimicrobial Activity

Derivatives of 2-(quinolin-3-yl)acetamide (Scaffold B) have shown broad-spectrum activity against Gram-positive bacteria. The methylene bridge allows for rotational flexibility, facilitating binding to bacterial DNA gyrase.

  • Spectrum: S. aureus, B. subtilis.

  • MIC Range: 12.5 – 50 µg/mL for optimized derivatives.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing lead compounds.

  • The Quinoline Nitrogen: Essential for hydrogen bonding in the active site. Quaternization typically abolishes activity.

  • Position 3 Linker:

    • The cyanoacetamide (

      
      ) motif significantly boosts cytotoxic potential compared to simple acetamides. The cyano group acts as a hydrogen bond acceptor and increases the acidity of the adjacent proton, allowing for further functionalization.
      
  • Aryl Substituents:

    • Para-substitution on the distal phenyl ring with electron-withdrawing groups (Cl, F) enhances potency (see Table 1).

    • Bulky groups (e.g., naphthyl) reduce activity due to steric hindrance within the binding pocket.

Mechanism of Action: Apoptosis Induction

The most promising therapeutic avenue for these derivatives is the induction of intrinsic apoptosis. The pathway involves the modulation of the Bcl-2 family proteins and activation of Caspases.

Pathway Visualization: Apoptotic Signaling

MOA Figure 2: Proposed mechanism of action for anticancer quinoline-3-acetamide derivatives. Drug Quinoline-3-acetamide Derivative DNA DNA Intercalation / Topo II Inhibition Drug->DNA Targets p53 p53 Upregulation DNA->p53 Triggers Stress Response Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2->Bax Blocks (Inhibited) Mito Mitochondrial Membrane Permeabilization Bax->Mito Pore Formation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Execution

[5][12]

Experimental Protocols

Synthesis of 2-Cyano-N-(quinolin-3-yl)acetamide

Rationale: This protocol installs the critical cyanoacetamide pharmacophore.

  • Reagents: 3-Aminoquinoline (0.01 mol), Cyanoacetic acid (0.01 mol), Acetic anhydride (10 mL).

  • Procedure:

    • Dissolve 3-aminoquinoline in acetic anhydride.

    • Add cyanoacetic acid slowly.

    • Reflux the mixture for 2 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

    • Cool to room temperature. Pour onto crushed ice.

    • Validation: A precipitate should form immediately.

    • Filter, wash with water, and recrystallize from ethanol.

  • Expected Yield: 70-80%.

  • Characterization: IR peak at ~2200 cm

    
     (CN) and ~1680 cm
    
    
    
    (CO).
MTT Cytotoxicity Assay

Rationale: Colorimetric assessment of cell metabolic activity to determine IC


.
  • Preparation: Seed MCF-7 cells (1x10

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[1] Doxorubicin.[1]

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    

Future Outlook & Development

The quinoline-3-acetamide scaffold is ripe for hybrid drug design . Current trends suggest coupling this moiety with:

  • Sulfonamides: To enhance carbonic anhydrase inhibition.

  • 1,2,3-Triazoles: To improve solubility and bioavailability via click chemistry.

Researchers are urged to explore Scaffold B (2-(quinolin-3-yl)acetamide) for TSPO (Translocator Protein) ligand development, as similar carboxamide derivatives have shown promise in neuroimaging and neuroinflammation therapy.

References

  • Ghorab, M. M., Alsaid, M. S., Ghabour, H. A., & Fun, H. K. (2014). Synthesis, crystal structure and antitumor Activity of novel 2-cyano-N-(quinolin-3-yl) acetamide.[1] Asian Journal of Chemistry, 26(23), 7389-7392. Link

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in today's medicinal chemistry. Saudi Pharmaceutical Journal, 21(1), 1-12. Link

  • El-Feky, S. A., et al. (2010). Synthesis and anticancer activity of some novel quinoline-3-carboxamide derivatives. Chemical and Pharmaceutical Bulletin, 58(3), 304-310. Link

Sources

Solubility Profile of 2-(Quinolin-3-yl)acetamide in Organic Solvents: A Framework for Experimental Determination and Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: 2-(Quinolin-3-yl)acetamide is a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is a prerequisite for its effective use in synthesis, purification, formulation, and screening. This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the solubility determination of this compound. In the absence of extensive published quantitative data, this document focuses on the underlying physicochemical principles that govern the solubility of 2-(Quinolin-3-yl)acetamide. It presents a detailed, field-proven "gold-standard" protocol for determining thermodynamic equilibrium solubility using the shake-flask method, and outlines the necessary analytical techniques for accurate quantification. The objective is to equip scientists with both the theoretical foundation and the practical methodology to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

In the fields of pharmaceutical sciences and synthetic chemistry, solubility is a fundamental physicochemical property that dictates the viability of a compound for further development. Low solubility can lead to significant challenges, including poor absorption and bioavailability, unreliable results in biological assays, and difficulties in formulation and manufacturing.[1] For a molecule like 2-(Quinolin-3-yl)acetamide, which serves as a potential scaffold in drug discovery, characterizing its solubility profile across a range of relevant organic solvents is not merely a data-gathering exercise; it is a critical step in de-risking its development pathway and enabling rational experimental design. This guide provides the necessary scientific context and actionable protocols to achieve this.

Physicochemical Properties & Predicted Solubility Behavior

The solubility of a molecule is intrinsically linked to its structure. By dissecting the key features of 2-(Quinolin-3-yl)acetamide, we can predict its behavior in different solvent environments based on the principle of "like dissolves like."

Molecular Structure Analysis

The structure of 2-(Quinolin-3-yl)acetamide is characterized by two key functionalities: a largely aromatic, heterocyclic quinoline ring system and a polar acetamide side chain.

  • Quinoline Ring: This bicyclic aromatic system is relatively nonpolar. The nitrogen atom at position 1, however, introduces a degree of polarity and can act as a hydrogen bond acceptor. It also imparts a weak basic character to the molecule.

  • Acetamide Side Chain (-CH₂CONH₂): This group is highly polar. It features a carbonyl oxygen (C=O), which is a strong hydrogen bond acceptor, and an amide group (-NH₂) with two protons that can act as hydrogen bond donors. The presence of two rotatable bonds in the side chain allows for conformational flexibility.

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • 2-(Quinolin-3-yl)acetamide (ensure high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Preparation of Saturated Solution:

    • Weigh approximately 2-5 mg of 2-(Quinolin-3-yl)acetamide directly into a glass vial.

    • Accurately add 1.0 mL of the chosen organic solvent to the vial. The key is to ensure an excess of solid material remains visible after the equilibration period. [2] * Securely cap the vial to prevent solvent evaporation. Prepare each solvent experiment in triplicate for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a consistent speed (e.g., 300 RPM) and a constant temperature (e.g., 25 °C). [2] * Allow the samples to shake for at least 24 hours. For compounds that are slow to dissolve or may undergo polymorphic transformations, an equilibration time of 48-72 hours is recommended to ensure true equilibrium is reached. [2]

  • Phase Separation:

    • After equilibration, visually confirm that excess solid is still present.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Do not disturb the solid pellet.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

    • Perform an accurate serial dilution of the filtered supernatant into a known volume of the mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification via HPLC-UV:

    • Method Development: Develop a suitable HPLC method (e.g., reverse-phase on a C18 column) that shows a sharp, well-resolved peak for 2-(Quinolin-3-yl)acetamide. The mobile phase could be a mixture of acetonitrile and water or methanol and water.

    • Calibration Curve: Prepare a series of standard solutions of 2-(Quinolin-3-yl)acetamide of known concentrations. Inject these standards into the HPLC and plot the peak area against concentration to generate a calibration curve. The curve must demonstrate good linearity (R² > 0.998). [3] * Sample Analysis: Inject the diluted sample from step 4 into the HPLC system.

    • Determine Concentration: Using the peak area from the sample chromatogram, determine its concentration by interpolating from the calibration curve. [4]

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Self-Validating System: Ensuring Trustworthiness

To ensure the integrity of the generated data, the protocol must be self-validating.

  • Purity: The purity of the 2-(Quinolin-3-yl)acetamide and the solvents must be confirmed beforehand. Impurities can significantly alter solubility measurements.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should remain constant at the later time points. [2]* Mass Balance: After the experiment, the remaining solid can be dried and weighed to ensure that an excess was present throughout the experiment.

Data Summary and Interpretation

The experimental results should be compiled into a clear, structured table. This allows for easy comparison of solubility across different solvent classes and provides a valuable dataset for future formulation and process development.

Template for Experimental Solubility Data:

Solvent ClassSolventTemperature (°C)Experimental Solubility (mg/mL)Experimental Solubility (mM)
Polar Protic Methanol25[Enter Data][Enter Data]
Ethanol25[Enter Data][Enter Data]
Polar Aprotic DMSO25[Enter Data][Enter Data]
Acetonitrile25[Enter Data][Enter Data]
Nonpolar Toluene25[Enter Data][Enter Data]
Chlorinated Dichloromethane25[Enter Data][Enter Data]

Conclusion

While publicly available quantitative solubility data for 2-(Quinolin-3-yl)acetamide is limited, a robust understanding of its potential behavior can be derived from its fundamental physicochemical properties. Its amphipathic nature, with both polar hydrogen-bonding groups and a nonpolar aromatic system, suggests a nuanced solubility profile. This guide provides the theoretical framework to predict this behavior and, more importantly, a detailed, reliable experimental protocol to definitively measure it. By adhering to the gold-standard shake-flask method and employing precise analytical quantification, researchers can generate the high-quality solubility data essential for advancing their research and development objectives.

References

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. [Link]

  • ChemSynthesis. (2025, May 20). N-[(2-amino-3-quinolinyl)methyl]acetamide. [Link]

  • Waters Corporation. (n.d.). Identifying and Quantitating Compounds Using HPLC. [Link]

  • ResearchGate. (2025, August 6). Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. [Link]

  • Scientific Reports. (2025, May 16). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. [Link]

  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
  • MDPI. (2025, April 22). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]

  • ResearchGate. (2025, August 6). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • SciSpace. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]

  • ChemRxiv. (n.d.). Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. [Link]

  • PubChemLite. (n.d.). N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide. [Link]

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-(Pyrimidin-2-yl)acetamide Properties. [Link]

Sources

Medicinal Chemistry Applications of 3-Substituted Quinoline Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry landscape of 3-substituted quinoline acetamides , a privileged scaffold in drug discovery. It focuses on the N-(quinolin-3-yl)acetamide and 2-(quinolin-3-yl)acetamide subclasses, synthesizing recent data on their synthesis, structure-activity relationships (SAR), and pharmacological mechanisms.

Technical Guide for Drug Development Professionals

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, historically validated by antimalarials (chloroquine) and antibacterials (fluoroquinolones). However, recent investigations have shifted focus to the 3-position , a vector previously underutilized compared to the 4- and 8-positions.

3-Substituted quinoline acetamides have emerged as potent pleiotropic agents. Unlike their 4-substituted counterparts (often limited to kinase inhibition), the 3-acetamide derivatives demonstrate a broader efficacy profile, spanning VEGFR-2 inhibition , Carbonic Anhydrase (CA) modulation , and tubulin polymerization inhibition . This guide analyzes the chemical accessibility and therapeutic utility of this scaffold, with a specific focus on anticancer and antimicrobial applications.[1]

Chemical Space & Synthesis Strategies[2]

Accessing the 3-substituted quinoline core requires navigating specific electronic constraints. The pyridine ring of quinoline is electron-deficient, making electrophilic substitution at C3 difficult. Therefore, de novo ring construction or functional group interconversion from 3-amino or 3-formyl precursors is preferred.

Primary Scaffold Classes
  • N-(quinolin-3-yl)acetamides: The acetamide nitrogen is directly bonded to C3.

    • Utility: High metabolic stability; potent anticancer agents.

  • 2-(quinolin-3-yl)acetamides: The acetamide is linked via a methylene bridge (–CH₂–) to C3.

    • Utility: Flexible linker allowing conformational adaptation in enzyme active sites (e.g., AChE).

Validated Synthetic Workflows

The most robust route to the bioactive 2-cyano-N-(quinolin-3-yl)acetamide subclass involves the direct acylation of 3-aminoquinoline.

DOT Diagram: Synthesis of Bioactive N-(quinolin-3-yl)acetamides

SynthesisWorkflow Start 3-Aminoquinoline Conditions Reflux / Toluene (Nucleophilic Acyl Substitution) Start->Conditions Reagent Ethyl Cyanoacetate (Active Methylene Source) Reagent->Conditions Intermediate Transition State (Tetrahedral Intermediate) Conditions->Intermediate 100-110°C Product 2-Cyano-N-(quinolin-3-yl)acetamide (Bioactive Scaffold) Intermediate->Product - EtOH

Figure 1: Synthetic pathway for 2-cyano-N-(quinolin-3-yl)acetamide, a key anticancer intermediate.

Medicinal Chemistry Applications

Anticancer Activity: The Dominant Domain

The most significant application of 3-substituted quinoline acetamides is in oncology. Derivatives bearing a 2-cyano group on the acetamide side chain have shown IC₅₀ values comparable to Doxorubicin in specific cell lines.[2]

Quantitative Efficacy Data (In Vitro)
Compound ClassCell LineTargetIC₅₀ / PotencyReference
2-Cyano-N-(quinolin-3-yl)acetamide Ehrlich Ascites (EAC)General Cytotoxicity2.14 µg/mL [1]
2-Cyano-3-(4-OH-3-OMe-phenyl)-... MCF-7 (Breast)Tubulin / Apoptosis29.8 µM[1]
Quinoline-3-carboxamide deriv. HCT-116 (Colon)VEGFR-25.7 µM[2]
Quinoline-3-hydrazone deriv. HepG2 (Liver)Apoptosis Induction< 10 µM[3]
Mechanism of Action: Multi-Targeting

These compounds do not act via a single pathway. Evidence suggests a "poly-pharmacological" mechanism:

  • VEGFR-2 Inhibition: The quinoline nitrogen and the acetamide carbonyl form hydrogen bonds with the hinge region of the kinase domain (Cys919), mimicking ATP.

  • Apoptosis Induction: Upregulation of Bax and downregulation of Bcl-2 , leading to Caspase-3 activation.

  • Cell Cycle Arrest: Accumulation of cells in the G2/M phase, indicating interference with tubulin polymerization.

DOT Diagram: Anticancer Signaling Pathway

Mechanism Ligand 3-Substituted Quinoline Acetamide VEGFR VEGFR-2 Receptor (Tyrosine Kinase) Ligand->VEGFR Inhibition (IC50 ~5-10 µM) Bcl2 Bcl-2 (Anti-apoptotic) Ligand->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Ligand->Bax Upregulation PI3K PI3K / Akt Pathway VEGFR->PI3K Blocks Phosphorylation Death Apoptosis / Tumor Regression PI3K->Death Reduced Survival Signal Caspase Caspase-3 Activation Bcl2->Caspase Inhibition Lifted Bax->Caspase Activates Caspase->Death

Figure 2: Proposed mechanism of action for quinoline acetamides in cancer cells, highlighting dual modulation of kinase activity and apoptotic factors.

Antimicrobial & Antifungal Utility

While less potent than fluoroquinolones, 3-acetamides show specificity against resistant strains (MRSA).

  • Key Insight: The acetamide side chain provides a hydrogen-bonding donor/acceptor motif that can interact with the DNA Gyrase B subunit, distinct from the intercalation site of traditional quinolones.

  • Data Point: N-(quinolin-3-yl)acetamide derivatives have shown MIC values ranging from 12.5 to 50 µg/mL against C. albicans, suggesting potential as antifungal leads [4].

Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the 3-substituted quinoline acetamide scaffold reveals three critical regions for optimization:

  • The Quinoline Core (Positions 6, 7, 8):

    • Electron-Donating Groups (EDGs): A methoxy (-OMe) group at C6 or C8 significantly enhances cytotoxicity. This is likely due to increased electron density on the ring nitrogen, improving hydrogen bond acceptance in the kinase hinge region.

    • Halogens: A C7-Chlorine atom mimics the pharmacophore of chloroquine, enhancing lipophilicity and membrane permeability.

  • The Acetamide Linker (Position 3):

    • N-Link vs. C-Link: The N-linked (–NH–CO–) derivatives generally exhibit higher potency in anticancer assays than C-linked (–CH₂–CO–NH–) analogs. The rigidity of the direct N-attachment may favor a bioactive conformation.

    • Active Methylene: Introduction of a cyano (-CN) group on the alpha-carbon of the acetamide (e.g., 2-cyano-N-...) creates a "Michael acceptor" functionality, potentially allowing covalent modification of cysteine residues in target enzymes.

  • The Terminal Phenyl Ring (Distal Motif):

    • Substitution on the phenyl ring attached to the acetamide (in hydrazone/Schiff base variants) dictates selectivity. 4-Hydroxy-3-methoxy (vanillin-like) substitution correlates with maximal breast cancer (MCF-7) inhibition [1].

Experimental Protocols

Protocol A: Synthesis of 2-Cyano-N-(quinolin-3-yl)acetamide

Rationale: This reaction utilizes the nucleophilicity of the exocyclic amine at C3. Toluene is chosen as the solvent to allow azeotropic removal of ethanol (byproduct), driving the equilibrium forward.

  • Reagents: 3-Aminoquinoline (0.01 mol), Ethyl cyanoacetate (0.01 mol).

  • Solvent: Dry Toluene (30 mL).

  • Procedure:

    • Dissolve 3-aminoquinoline in dry toluene in a round-bottom flask.

    • Add ethyl cyanoacetate dropwise.

    • Reflux the mixture for 10–12 hours . Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 4:6).

    • Critical Step: If precipitation is slow, cool the mixture and add cold ethanol.

  • Purification: Filter the solid precipitate and recrystallize from ethanol/DMF.

  • Validation:

    • IR: Look for Nitrile (-CN) stretch at ~2200 cm⁻¹ and Amide (C=O) at ~1680 cm⁻¹.

    • ¹H NMR: Singlet at ~4.0 ppm (CH₂ of acetamide) and aromatic protons (7.5–9.0 ppm).

Protocol B: MTT Cytotoxicity Assay

Rationale: To determine the IC₅₀ against cancer cell lines (e.g., MCF-7).[2][3][4]

  • Seeding: Plate cells (1 × 10⁴ cells/well) in 96-well plates; incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

  • Incubation: Incubate for 48h at 37°C / 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL); incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. Source: ResearchGate.[5] URL:[Link] (Note: Provides the core synthesis protocol and IC50 data for EAC cells).

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. Source: Taylor & Francis Online. URL:[Link] (Note: Validates the VEGFR-2 mechanism and docking studies).[6]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Source: RSC Advances / NIH. URL:[Link] (Note: Comprehensive review of quinoline biological targets).

  • Synthesis and Antimicrobial Evaluation of Quinoline Derivatives. Source: PubMed / NIH. URL:[Link] (Note: Supports antimicrobial and antifungal claims).

Sources

Mechanistic & Synthetic Guide: 2-(Quinolin-3-yl)acetamide Antitumor Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold remains a cornerstone of oncological medicinal chemistry due to its planar structure, which facilitates DNA intercalation and hydrophobic interactions within kinase binding pockets. However, the specific subclass of 2-(quinolin-3-yl)acetamide analogs has emerged as a superior pharmacophore over bare quinolines. By incorporating an acetamide linker at the 3-position, these ligands gain crucial hydrogen-bonding donors/acceptors, significantly enhancing affinity for ATP-binding sites in receptor tyrosine kinases (RTKs), specifically EGFR and VEGFR-2 [1, 2].

This guide provides a blueprint for the design, synthesis, and validation of these analogs, moving beyond basic screening to mechanistic confirmation.

Medicinal Chemistry Rationale & SAR

The antitumor efficacy of 2-(quinolin-3-yl)acetamide derivatives is not random; it is a product of precise structural engineering.

Structure-Activity Relationship (SAR) Matrix
Structural DomainChemical ModificationBiological Impact
Quinoline Ring (Pos 6, 7, 8) Electron-Withdrawing Groups (–Cl, –F, –NO₂)Increases Potency. Halogens at C-6 or C-7 enhance lipophilicity (LogP) and metabolic stability against oxidative dealkylation [3].
Acetamide Linker (–NH–CO–) N-Substitution (Aryl vs. Alkyl)Determines Selectivity. N-Aryl groups (e.g., 4-fluorophenyl) often improve π-π stacking within the target active site. Unsubstituted amides often suffer from poor permeability.
Position 3 Attachment Rigid vs. FlexibleCritical for Binding. The 3-position vector orients the side chain towards the "sugar pocket" or "hydrophobic pocket II" of kinases, distinct from the 4-position substitution seen in classical antimalarials [1].
Position 2 Methyl/Phenyl/ChloroSteric Gatekeeper. A bulky group here can lock the conformation of the acetamide side chain, reducing entropic penalty upon binding.

Mechanism of Action: Dual-Targeting Signaling Blockade

Unlike non-specific cytotoxic agents, optimized quinoline-3-acetamides act primarily as Tyrosine Kinase Inhibitors (TKIs) with secondary apoptotic induction.

The Mechanistic Cascade
  • Kinase Inhibition: The molecule competes with ATP for the binding cleft of EGFR (Epidermal Growth Factor Receptor). The quinoline ring mimics the adenine base of ATP, while the acetamide tail forms H-bonds with the hinge region residues (e.g., Met793 in EGFR).

  • Signal Interruption: Blockade of EGFR autophosphorylation prevents downstream activation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

  • Apoptotic Trigger: The suppression of survival signals leads to the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering Caspase-3 mediated cell death [4].

Visualization: EGFR/Apoptosis Signaling Pathway

EGFR_Pathway Drug Quinoline-3-acetamide Analog EGFR EGFR (Receptor) Drug->EGFR Competitive Inhibition PI3K PI3K EGFR->PI3K Blocked ATP ATP ATP->EGFR Normal Activation AKT AKT (Phos) PI3K->AKT Blocked mTOR mTOR AKT->mTOR Blocked Bcl2 Bcl-2 (Anti-Apoptotic) AKT->Bcl2 Loss of Stabilization Bax Bax (Pro-Apoptotic) Bcl2->Bax Disinhibition Caspase Caspase-3 Activation Bax->Caspase Cytochrome C Release Apoptosis Programmed Cell Death Caspase->Apoptosis

Caption: Competitive inhibition of EGFR by quinoline analogs disrupts PI3K/Akt signaling, shifting the Bax/Bcl-2 ratio toward apoptosis.

Synthetic Workflow: The Vilsmeier-Haack Route

To ensure reproducibility and high yields, the Vilsmeier-Haack cyclization is the preferred method for generating the 2-chloro-3-formylquinoline intermediate, which serves as the divergent point for acetamide derivatization.

Step-by-Step Protocol
  • Vilsmeier-Haack Formylation:

    • Reagents: Acetanilide derivative (1.0 eq), POCl₃ (7.0 eq), DMF (2.5 eq).

    • Condition: 0°C to 80°C, 4-6 hours.

    • Mechanism: In situ formation of the Vilsmeier reagent (chloroiminium ion) attacks the acetanilide, followed by cyclization to yield 2-chloro-3-formylquinoline .

  • Oxidation (Optional but recommended): Convert the aldehyde to carboxylic acid using NaClO₂/H₂O₂ if amide coupling via acid chloride is desired.

  • Acetamide Formation (Direct Condensation):

    • Reagents: 2-chloro-3-formylquinoline + Active Methylene Compound (e.g., 2-cyanoacetamide) or Amine.

    • Catalyst: Piperidine or Triethylamine (TEA).

    • Solvent: Ethanol or Acetonitrile (Reflux).

Visualization: Synthetic Pathway

Synthesis_Route Acetanilide Substituted Acetanilide Intermediate 2-Chloro-3-formyl quinoline Acetanilide->Intermediate Cyclization DMF_POCl3 DMF + POCl3 (Vilsmeier Reagent) DMF_POCl3->Intermediate Product 2-(Quinolin-3-yl) acetamide Analog Intermediate->Product Condensation Amine Amine/Acetamide Linker Amine->Product Base Piperidine/EtOH Reflux Base->Product

Caption: Synthesis via Vilsmeier-Haack cyclization followed by base-catalyzed condensation to yield the target acetamide.

Preclinical Evaluation Protocols

To validate the antitumor potential, researchers must employ a self-validating system comprising cytotoxicity assays and molecular docking.

A. In Vitro Cytotoxicity (MTT Assay)

Rationale: Measures mitochondrial reductase activity as a proxy for cell viability. Controls: Positive (Doxorubicin/Cisplatin), Negative (0.1% DMSO).

  • Seeding: Plate cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1–100 µM). Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation: 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4h (dark).

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

B. In Silico Molecular Docking (Validation)

Rationale: Predicts binding affinity and orientation within the EGFR active site (PDB ID: 1M17 or 4HJO).

  • Protein Prep: Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges (AutoDock Tools).

  • Ligand Prep: Draw structure, minimize energy (MM2 force field), and define rotatable bonds.

  • Grid Generation: Center grid box on the ATP-binding pocket (Coordinates approx: X=22, Y=0, Z=5 for EGFR).

  • Docking: Run Lamarckian Genetic Algorithm (LGA).

  • Success Criteria: Binding energy (

    
    ) < -8.0 kcal/mol and presence of H-bond with Met793  (hinge region) [5].
    

References

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Medicinal Chemistry. (2023). Available at: [Link]

  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (2025). Available at: [Link]

  • Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. Journal of Chemical Crystallography. (2012). Available at: [Link]

  • Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. Scientific Reports. (2025). Available at: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. (2024). Available at: [Link]

Methodological & Application

Application Note: Scalable Synthesis of 2-(Quinolin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the optimized protocol for synthesizing 2-(Quinolin-3-yl)acetamide starting from 3-aminoquinoline .


-arylation.

Executive Summary

2-(Quinolin-3-yl)acetamide is a critical pharmacophore in the development of PARP inhibitors and kinase modulators. While direct alkylation of the quinoline ring is regiochemically challenging, this protocol utilizes a robust Sandmeyer-Malonate strategy . This route is preferred over the classical Meerwein arylation due to higher reproducibility, safety (avoiding vinylidene chloride), and superior purity profiles.

The synthesis proceeds in four distinct stages:

  • Regioselective Bromination: Conversion of 3-aminoquinoline to 3-bromoquinoline via Sandmeyer reaction.

  • 
    -Arylation:  Copper-catalyzed cross-coupling with diethyl malonate.
    
  • Decarboxylation: Hydrolysis and thermal decarboxylation to 3-quinolineacetic acid.

  • Amidation: Mild activation with CDI to yield the final acetamide.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the critical path and intermediate structures.

G Start 3-Aminoquinoline (Starting Material) Inter1 Diazonium Salt (In situ) Start->Inter1 NaNO2, HBr 0°C Step1 3-Bromoquinoline (Intermediate A) Inter1->Step1 CuBr Sandmeyer Step2 Diethyl 2-(quinolin-3-yl)malonate (Intermediate B) Step1->Step2 Diethyl Malonate CuI, L-Proline, Cs2CO3 Step3 3-Quinolineacetic Acid (Intermediate C) Step2->Step3 1. NaOH/H2O 2. H+, Δ (-CO2) Final 2-(Quinolin-3-yl)acetamide (Target) Step3->Final 1. CDI 2. NH4OH

Figure 1: Synthetic workflow from 3-aminoquinoline to 2-(quinolin-3-yl)acetamide.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Bromoquinoline (Sandmeyer Reaction)

Rationale: Direct bromination of quinoline yields a mixture of 3, 6, and 8-bromo isomers. The Sandmeyer reaction ensures 100% regioselectivity for the 3-position.

Reagents:

  • 3-Aminoquinoline (14.4 g, 100 mmol)

  • Sodium Nitrite (7.6 g, 110 mmol)

  • Hydrobromic acid (48%, 60 mL)

  • Copper(I) Bromide (CuBr) (15.8 g, 110 mmol)

Protocol:

  • Diazotization: In a 500 mL 3-neck flask, dissolve 3-aminoquinoline in 48% HBr (60 mL) and water (40 mL). Cool the suspension to -5°C to 0°C using an ice-salt bath.

  • Add a solution of NaNO₂ (7.6 g in 20 mL H₂O) dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent diazonium decomposition.

  • Sandmeyer Step: In a separate flask, dissolve CuBr (15.8 g) in 48% HBr (20 mL). Heat this solution to 60°C.

  • Transfer the cold diazonium solution portion-wise into the hot CuBr solution. Nitrogen gas evolution will be vigorous.

  • After addition, reflux the mixture for 1 hour to ensure complete conversion.

  • Workup: Cool to room temperature. Basify with 50% NaOH (carefully) to pH ~10. Extract with Dichloromethane (3 x 100 mL).

  • Dry organic layer over MgSO₄ and concentrate. Purify by vacuum distillation or silica flash chromatography (Hexane/EtOAc 9:1).

    • Yield: ~75-80% (Yellow oil/solid).

Stage 2: Synthesis of Diethyl 2-(quinolin-3-yl)malonate

Rationale: We employ a Copper(I)/L-Proline catalyzed coupling. This method is cost-effective compared to Palladium catalysts and highly effective for electron-deficient heterocycles.

Reagents:

  • 3-Bromoquinoline (10.4 g, 50 mmol)

  • Diethyl malonate (16.0 g, 100 mmol)

  • Copper(I) Iodide (CuI) (0.95 g, 5 mmol, 10 mol%)

  • L-Proline (1.15 g, 10 mmol, 20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (32.6 g, 100 mmol)

  • DMSO (anhydrous, 100 mL)

Protocol:

  • Charge an oven-dried flask with CuI, L-Proline, and Cs₂CO₃. Evacuate and backfill with Argon (3 cycles).

  • Add 3-Bromoquinoline, Diethyl malonate, and DMSO via syringe.

  • Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (disappearance of bromide).

  • Workup: Cool to RT. Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography (Hexane/EtOAc gradient) to remove excess malonate.

    • Yield: ~85% (Viscous oil).

Stage 3: Hydrolysis & Decarboxylation to 3-Quinolineacetic Acid

Rationale: Acid-catalyzed hydrolysis effects both ester cleavage and thermal decarboxylation in a single pot.

Protocol:

  • Dissolve the malonate intermediate (from Stage 2) in 6M HCl (50 mL) and Acetic Acid (20 mL).

  • Reflux vigorously (100-110°C ) for 4 hours. Evolution of CO₂ indicates decarboxylation.

  • Concentrate the solvent under reduced pressure to ~20 mL.

  • Adjust pH to 4.5–5.0 using 4M Sodium Acetate solution. The free acid will precipitate.

  • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield: ~90% (Off-white solid).[1]

Stage 4: Amidation to 2-(Quinolin-3-yl)acetamide

Rationale: Using 1,1'-Carbonyldiimidazole (CDI) avoids the use of corrosive Thionyl Chloride and allows for a mild, one-pot amidation with aqueous ammonia.

Protocol:

  • Suspend 3-quinolineacetic acid (3.74 g, 20 mmol) in anhydrous THF (40 mL).

  • Add CDI (3.56 g, 22 mmol) portion-wise. Note: CO₂ evolution will occur. Stir at RT for 1 hour until solution is clear (formation of acyl-imidazole).

  • Cool to 0°C. Add Ammonium Hydroxide (28% NH₃, 10 mL) dropwise.

  • Stir at RT for 2 hours.

  • Isolation: Concentrate THF. The product usually precipitates from the remaining aqueous layer. If not, extract with n-Butanol or EtOAc (with 10% MeOH).

  • Recrystallize from Ethanol/Water.

    • Yield: ~80-85%.[2][3]

    • Appearance: White crystalline solid.

Process Analytics & Quality Control

Data validation is crucial for confirming the oxidation state and substitution pattern.

CompoundKey 1H NMR Signals (DMSO-d6, 400 MHz)Mass Spec (ESI+)
3-Bromoquinoline

9.01 (d, 1H, H2), 8.65 (d, 1H, H4), 7.6-8.1 (m, 4H)
[M+H]+ = 208/210
3-Quinolineacetic acid

8.85 (d, 1H), 8.20 (d, 1H), 3.85 (s, 2H, -CH2-)
[M+H]+ = 188.2
Target Acetamide

8.80 (d, 1H), 8.15 (d, 1H), 7.55 (br s, 1H, NH), 7.05 (br s, 1H, NH), 3.65 (s, 2H)
[M+H]+ = 187.2

Troubleshooting Guide

IssueProbable CauseCorrective Action
Stage 1: Low Yield Diazonium decomposition.Keep T < 5°C during NaNO₂ addition. Ensure CuBr solution is hot (60°C) before addition.
Stage 2: No Reaction Catalyst poisoning or wet DMSO.Use anhydrous DMSO. Ensure Argon purge is thorough. Increase L-Proline loading to 20 mol%.
Stage 3: Incomplete Decarboxylation Temperature too low.Ensure vigorous reflux (>100°C). Use a mixture of HCl/Acetic Acid to increase solubility.
Stage 4: Product Oiling Impure acid starting material.Recrystallize the 3-quinolineacetic acid precursor before amidation.

References

  • Sandmeyer Reaction (General): Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 3, p. 185 (1923). Link

  • Cu-Catalyzed Malonate Coupling: Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. Link

  • Synthesis of 3-Bromoquinoline: BenchChem Protocols, "Regioselective Synthesis of 3-Bromoquinoline Derivatives". Link

  • Decarboxylation Protocols: Song, Z., et al. (2017). Efficient synthesis of aryl acetic acids. Tetrahedron Letters, 58(15), 1470-1473.
  • Amidation via CDI: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Note and Protocol for the Synthesis of Pyrimido[4,5-b]quinoline Derivatives from 3-Aminoquinoline and Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimido[4,5-b]quinoline Scaffold

The fusion of pyrimidine and quinoline ring systems to form the pyrimido[4,5-b]quinoline core has garnered significant attention in the field of medicinal chemistry.[1][2][3] These heterocyclic compounds exhibit a broad spectrum of biological activities, including potential as antimicrobial, anticancer, and anti-inflammatory agents.[4] The strategic functionalization of this scaffold is a key area of research in the development of novel therapeutic agents. This application note provides a comprehensive guide to the synthesis of a key intermediate, a substituted pyrimido[4,5-b]quinoline, through the reaction of 3-aminoquinoline and ethyl cyanoacetate. The reaction proceeds through a condensation-cyclization pathway, drawing mechanistic parallels to the well-established Gould-Jacobs and Friedländer quinoline syntheses.[5][6][7]

Reaction Mechanism and Rationale

The reaction between 3-aminoquinoline and ethyl cyanoacetate is proposed to occur in a two-step sequence: an initial Knoevenagel-type condensation followed by an intramolecular cyclization.

  • Condensation: The reaction is initiated by a nucleophilic attack of the amino group of 3-aminoquinoline on one of the carbonyl groups of ethyl cyanoacetate. This is typically facilitated by a base, which deprotonates the active methylene group of ethyl cyanoacetate, or by an acid, which activates the carbonyl group. This step results in the formation of an enamine intermediate, ethyl 2-cyano-3-(quinolin-3-ylamino)acrylate.

  • Cyclization: The subsequent and often rate-determining step is the intramolecular cyclization of the enamine intermediate. This is typically achieved through heating at high temperatures, which provides the necessary activation energy for the ring-closing reaction. The cyclization occurs through the attack of the quinoline ring nitrogen onto the cyano group, followed by tautomerization to yield the final aromatic pyrimido[4,5-b]quinoline product.

Reaction Mechanism 3-Aminoquinoline 3-Aminoquinoline Intermediate Ethyl 2-cyano-3-(quinolin-3-ylamino)acrylate 3-Aminoquinoline->Intermediate Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Intermediate Product 4-Amino-1,10-dihydropyrimido[4,5-b]quinolin-10-one Intermediate->Product Intramolecular Cyclization (Heat)

Caption: Proposed reaction mechanism for the synthesis of a pyrimido[4,5-b]quinoline derivative.

Overview of Reaction Conditions for Analogous Syntheses

While a specific, optimized protocol for the direct reaction of 3-aminoquinoline and ethyl cyanoacetate is not extensively documented, the conditions for analogous reactions, such as the Gould-Jacobs and Friedländer syntheses, provide a valuable starting point for optimization.

ReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Aniline, Diethyl EthoxymethylenemalonateDowtherm A2500.5 - 1~70-80[8]
Aniline, Diethyl EthoxymethylenemalonateMicrowave3000.0847[9]
2-Aminobenzophenone, Ethyl Acetoacetatep-Toluenesulfonic acid / TolueneReflux1285[7]
3-Oxo-2-arylhydrazonopropanal, Ethyl CyanoacetateAcetic Acid / Ammonium AcetateReflux1.562[10]
Aromatic Aldehyde, Dimedone, 6-AminouracilTrityl Chloride / ChloroformReflux1-285-95[4]
2-Alkenyl Aniline, Aldehyde, Ethyl CyanoacetateDBU / Acetonitrile801260-80[11]

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of 4-amino-1,10-dihydropyrimido[4,5-b]quinolin-10-one from 3-aminoquinoline and ethyl cyanoacetate.

Materials:

  • 3-Aminoquinoline (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Anhydrous Toluene

  • Dowtherm A (or other high-boiling solvent)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Chromatography column

  • TLC plates and developing chamber

Procedure:

Step 1: Condensation

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminoquinoline (1.0 eq) and anhydrous toluene.

  • Under an inert atmosphere, add ethyl cyanoacetate (1.2 eq) to the solution.

  • Add DBU (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude intermediate, ethyl 2-cyano-3-(quinolin-3-ylamino)acrylate. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring.

  • Maintain this temperature for 1-2 hours. Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a non-polar solvent like hexane to further facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold hexane.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) or by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Step 4: Characterization

  • Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Experimental Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants 3-Aminoquinoline Ethyl Cyanoacetate DBU, Toluene Condensation Reflux in Toluene (4-6 hours) Reactants->Condensation Solvent_Evap Solvent Evaporation Condensation->Solvent_Evap Cyclization Heat in Dowtherm A (240-260 °C, 1-2 hours) Solvent_Evap->Cyclization Cooling Cool and Precipitate Cyclization->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Characterization NMR, IR, Mass Spec Purification->Characterization

Caption: A typical experimental workflow for the synthesis of the target pyrimido[4,5-b]quinoline.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield of condensation product Incomplete reaction; decomposition of starting materials or product.Ensure anhydrous conditions. Try a different base (e.g., piperidine, triethylamine) or consider an acid catalyst (e.g., p-toluenesulfonic acid). Optimize reaction time and temperature.
Low yield of cyclization product Insufficient temperature; decomposition at high temperatures; side reactions.Ensure the temperature is high enough for cyclization. Consider using microwave irradiation for better control and potentially higher yields.[9] A Lewis acid catalyst might promote cyclization at a lower temperature.
Formation of multiple products Side reactions such as polymerization or alternative cyclization pathways.Purify the intermediate before the cyclization step. Adjust the reaction conditions (temperature, catalyst) to favor the desired pathway.
Difficulty in purification Product is insoluble or co-elutes with impurities.Try different recrystallization solvents. For column chromatography, use a different solvent system or a different stationary phase (e.g., alumina).

Safety Precautions

  • 3-Aminoquinoline: Can be harmful if swallowed or inhaled. It may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Ethyl cyanoacetate: Combustible liquid and vapor. Harmful if swallowed or in contact with skin. Causes serious eye irritation. Use in a well-ventilated area and away from ignition sources.

  • DBU: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • High-temperature reactions: Use a heating mantle with a temperature controller and a blast shield. Ensure that the glassware is free of cracks and stars. Do not heat a closed system.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. (2002). Boll Chim Farm, 141(6), 461-5.
  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. (2018). Scientific Reports, 8(1), 17409.
  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. (2012). Molecules, 17(11), 12845-12857.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(2), 794.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (1982). Organic Reactions, 28, 37-201.
  • The Friedländer Synthesis of Quinolines - Semantic Scholar. (2005). Retrieved from [Link]

  • Friedländer quinoline synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. (2021). Pharmacognosy Journal, 13(2).
  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents | Pharmacognosy Journal. (2021). Retrieved from [Link]

  • One-pot synthesis of novel pyrimido[4,5- b ]quinolines and pyrido[2,3- d - SciSpace. (2015). Journal of Chemical Sciences, 127(11), 1895-1903.
  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • WO2006127207A1 - Methods of synthesizing substituted 3-cyanoquinolines and intermediates thereof - Google Patents. (2006).
  • The synthesis of 3-cyano-2-(organylamino)thieno[3,2- c ]isoquinoline derivatives - Kalugin. (2019). Russian Chemical Bulletin, 68(3), 588-596.
  • Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. (2019). Organic Chemistry Frontiers, 6(15), 2736-2740.
  • Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. (2020). RSC Advances, 10(45), 26955-26964.10(45), 26955-26964.

Sources

Microwave-assisted synthesis of quinolin-3-yl acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Microwave-Assisted Synthesis of Quinolin-3-yl Acetamides: Application Notes & Protocols

Executive Summary

Quinolin-3-yl acetamides (and their carboxamide analogs) are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and immunomodulators[1]. However, conventional synthetic routes often suffer from prolonged reaction times, competitive decarboxylation, and undesired side-reactions (e.g., C4-chlorination during acyl chloride formation)[2]. This application note details a field-proven, microwave-assisted organic synthesis (MAOS) methodology that leverages dielectric heating to drastically reduce reaction times, improve yields, and suppress thermodynamic side-reactions.

Scientific Rationale: The Causality of Microwave-Assisted Synthesis

Microwave irradiation (typically at 2.45 GHz) accelerates chemical transformations through dielectric heating—specifically via dipole rotation and ionic conduction. Unlike conventional conductive heating, which relies on thermal gradients and can cause localized superheating at the vessel walls, MAOS provides rapid, volumetric heating.

  • Overcoming Activation Barriers: The direct amidation of quinoline carboxylic acids with anilines or aliphatic amines is historically challenging due to the high activation energy required for the tetrahedral intermediate. Under microwave conditions, the rapid energy transfer allows the system to bypass the slower competitive decarboxylation pathway of the quinoline core[2].

  • Suppressing Side Reactions: Conventional activation using thionyl chloride (SOCl

    
    ) often leads to the undesired formation of 4-chloroquinoline derivatives via nucleophilic attack on the activated ring[2]. By utilizing microwave-assisted direct amidation (often via phenyl ester intermediates or direct coupling), this deleterious pathway is entirely circumvented[2].
    
  • Facilitating Downstream Cross-Coupling: For complex drug development, such as the synthesis of reversible Bruton's Tyrosine Kinase (BTK) inhibitors, microwave heating accelerates palladium-catalyzed Suzuki-Miyaura couplings on the quinolin-3-yl acetamide core, reducing reaction times from >12 hours to just 1–2 hours at 140 °C[1].

Mechanistic Workflow

G SM Quinoline-3-carboxylic Acid / Ester Amidation MW Amidation (Amine, 150 °C, 10-20 min) SM->Amidation Step 1 Intermediate Quinolin-3-yl Acetamide Core Amidation->Intermediate Direct Coupling Coupling MW Suzuki Coupling (Pd-cat, 140 °C, 1-2 h) Intermediate->Coupling Step 2 Product Functionalized Target (e.g., BTK Inhibitor) Coupling->Product Cross-Coupling

Microwave-assisted workflow for synthesizing functionalized quinolin-3-yl acetamides.

Experimental Protocols

The following protocols represent a self-validating system. In-process controls (TLC, LC-MS) are integrated to ensure mechanistic fidelity at each stage.

Protocol A: Microwave-Assisted Direct Amidation

Objective: Synthesize N-substituted quinolin-3-yl acetamides from ester precursors. Reagents: Quinoline-3-carboxylic acid phenyl ester (1.0 equiv), substituted amine/aniline (1.5 equiv), Chlorobenzene or DMF (solvent). Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and magnetic stirring.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent quartz or borosilicate vial, suspend the quinoline-3-carboxylic acid phenyl ester (1.0 mmol) and the appropriate amine (1.5 mmol) in 3.0 mL of anhydrous chlorobenzene.

  • Sealing: Add a magnetic stir bar. Seal the vial with a Teflon-lined crimp cap to safely contain autogenous pressure.

  • Microwave Irradiation: Insert the vial into the microwave reactor. Program the reactor to heat to 150 °C over a 2-minute ramp time, holding at 150 °C for 15 minutes. Set the maximum power to 800 W and enable dynamic power modulation to maintain the target temperature[2].

  • Cooling & Validation: Allow the reactor to actively cool the vial to <50 °C using compressed air. Self-Validation: Sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. The disappearance of the ester peak and the appearance of the product mass [M+H]+ confirms successful conversion.

  • Work-up: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold ethanol or diethyl ether. Filter the precipitate to isolate the pure quinolin-3-yl acetamide.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Functionalize halogenated quinolin-3-yl acetamides (e.g., 8-bromo derivatives) for drug discovery[1]. Reagents: 8-bromo-quinolin-3-yl acetamide (0.1 mmol), boronic acid derivative (0.15 mmol), Pd(dppf)Cl


 (0.01 mmol, 10 mol%), 2M aqueous NaHCO

(0.1 mL), 1,4-dioxane (2.0 mL).

Step-by-Step Methodology:

  • Assembly: In a 10 mL microwave vial, combine the 8-bromo-quinolin-3-yl acetamide, boronic acid, and Pd(dppf)Cl

    
    .
    
  • Solvent Addition: Add 2.0 mL of 1,4-dioxane and 0.1 mL of 2M aqueous NaHCO

    
    .
    
  • Degassing: Sparge the mixture with dry nitrogen for 5 minutes to remove dissolved oxygen, preventing catalyst deactivation. Seal the vial tightly.

  • Microwave Irradiation: Heat the mixture in the microwave reactor at 140 °C for 1 to 2 hours under continuous stirring[1].

  • Purification: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the palladium catalyst. Evaporate the filtrate to dryness and purify via silica gel column chromatography (DCM:MeOH, 10:1) to afford the highly functionalized product[1].

Data Presentation: Optimization & Comparative Yields

The transition from conventional thermal heating to microwave irradiation yields quantifiable improvements in both reaction kinetics and product purity[2].

Reaction TypeHeating MethodTemp (°C)TimeYield (%)Primary Impurity
Amidation (SOCl

activation)
Conventional80 °C4 - 6 h45 - 55%4-chloroquinoline byproduct
Amidation (Direct Ester) Conventional150 °C12 - 24 h30 - 40%Quinoline (Decarboxylation)
Amidation (Direct Ester) Microwave 150 °C 15 min 85 - 92% Trace unreacted amine
Suzuki Coupling Conventional100 °C12 - 18 h50 - 65%Protodeboronation byproducts
Suzuki Coupling Microwave 140 °C 1 - 2 h 75 - 88% None significant

Troubleshooting & Optimization

  • Low Yield in Amidation: If LC-MS indicates incomplete conversion, the solvent may not be coupling efficiently with the microwaves. Action: Switch from chlorobenzene to a more polar solvent like DMF, which has a higher loss tangent (tan

    
    ) and absorbs microwave energy more efficiently, leading to better superheating[3].
    
  • Catalyst Plating in Suzuki Coupling: If a black mirror forms on the inside of the microwave vial, the palladium catalyst has precipitated into inactive "palladium black". Action: Ensure rigorous degassing with nitrogen prior to heating. The presence of oxygen at 140 °C rapidly oxidizes the phosphine ligands, destroying the active Pd(0) species.

References

  • Yao, X., Sun, X., Jin, S., Yang, L., Xu, H., & Rao, Y. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry.[Link]

  • Bobal, P., Sujan, J., Otevrel, J., Imramovsky, A., Padelkova, Z., & Jampilek, J. (2012). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules.[Link]

  • Alsamarrai, A. S. H., & Abdulghani, S. S. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules.[Link]

Sources

Application Note: Precision Amide Coupling at the Quinoline C3 Position

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for amide coupling at quinoline C3 position Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

The quinoline-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, featured prominently in immunomodulators (e.g., Roquinimex , Laquinimod ), CETP inhibitors, and kinase inhibitors (e.g., Bosutinib analogues). Unlike the highly reactive C2 and C4 positions, the C3 position of the quinoline ring is electronically deactivated and lacks the directing ability of adjacent nitrogens, making functionalization challenging.

This guide details two robust, field-validated protocols for synthesizing quinoline-3-carboxamides. We prioritize methods that ensure high fidelity, minimal purification bottlenecks, and scalability from milligram library synthesis to kilogram process development.

Strategic Analysis: The C3 Challenge

The quinoline ring system presents a dichotomy in reactivity:

  • C2/C4 Positions: Highly electrophilic; prone to nucleophilic aromatic substitution (

    
    ).
    
  • C3 Position: Pseudo-benzylic but electronically neutral to slightly deactivated. It resists direct electrophilic substitution and lacks the activation necessary for facile

    
    .[1]
    

Therefore, establishing the C3-amide bond requires one of two distinct retrosynthetic strategies:

  • Path A (Direct Condensation): Activation of a pre-existing C3-carboxylic acid.

  • Path B (Carbonylation): Palladium-catalyzed aminocarbonylation of a C3-halide (Br/I).

Decision Matrix: Selecting Your Route

DecisionMatrix Start Target: Quinoline-3-Carboxamide CheckSM Check Starting Material Start->CheckSM HasAcid Quinoline-3-COOH Available? CheckSM->HasAcid HasHalo 3-Bromo/Iodo-Quinoline Available? HasAcid->HasHalo No PathA METHOD A: T3P-Mediated Coupling HasAcid->PathA Yes HasHalo->PathA No (Synthesize Acid) PathB METHOD B: Pd-Aminocarbonylation HasHalo->PathB Yes CriteriaA Best for: - Scale-up (>10g) - Complex Amines - Avoiding Heavy Metals PathA->CriteriaA CriteriaB Best for: - Library Synthesis - Late-Stage Diversification - Unavailable Acids PathB->CriteriaB

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Protocol A: High-Efficiency Coupling using T3P®

Rationale: While HATU is a standard discovery reagent, it generates insoluble urea by-products and requires expensive removal of tetramethylguanidinium species. For quinoline-3-carboxylic acids, which often suffer from poor solubility, we utilize Propylphosphonic Anhydride (T3P) .

  • Mechanism: T3P forms a mixed anhydride that is highly reactive toward amines but stable to racemization (though less relevant for achiral quinoline-3-acids).

  • Advantage: The by-product is a water-soluble phosphonate salt, allowing for a "wash-away" workup that often eliminates chromatography.

Materials
  • Substrate: Quinoline-3-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Methodology
  • Slurry Formation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Quinoline-3-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration ~0.2 M).

    • Note: Quinoline acids are often zwitterionic and high melting; they may not dissolve initially.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise.

    • Observation: The mixture should become clearer as the ammonium carboxylate salt forms. If the substrate remains insoluble, add DMF as a co-solvent (up to 20% v/v).

  • Activation & Coupling: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical: T3P is exothermic. Controlled addition prevents background hydrolysis.

  • Reaction: Remove the ice bath and allow to warm to room temperature (20-25°C). Stir for 2–12 hours.

    • Monitoring: Monitor by LC-MS. The activated T3P-ester intermediate is short-lived; conversion to product should be clean.

  • Workup (The "Wash-Away" Method):

    • Dilute reaction with EtOAc.

    • Wash 2x with Water (removes T3P by-products).

    • Wash 1x with Sat. NaHCO₃ (removes unreacted acid).

    • Wash 1x with 0.5 M HCl (removes unreacted amine/pyridine, if product is not basic).

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Most products are obtained in >90% purity. Recrystallization from EtOH/Heptane is preferred over column chromatography if needed.

Protocol B: Palladium-Catalyzed Aminocarbonylation

Rationale: When the carboxylic acid is unavailable, or when creating a library of amides from a common 3-bromoquinoline core, aminocarbonylation is superior. It introduces the carbonyl carbon (from CO) and the amine nitrogen in a single step.

Safety Warning: Carbon Monoxide (CO) is a silent killer. All reactions must be performed in a well-ventilated fume hood with a working CO detector.

Materials
  • Substrate: 3-Bromoquinoline (1.0 equiv)

  • Amine: 1.5 equiv[2][3][4]

  • Catalyst: Pd(OAc)₂ (2–5 mol%)[2]

  • Ligand: Xantphos (2–5 mol%)

    • Why Xantphos? It has a large bite angle (111°) which enforces reductive elimination, favoring the amide over keto-amide side products.

  • CO Source: CO Balloon (1 atm) or Molybdenum Hexacarbonyl (Mo(CO)₆) (solid source).

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Methodology (CO Balloon Method)
  • Catalyst Pre-complexation: In a dry Schlenk tube or vial, add Pd(OAc)₂ (0.02 equiv) and Xantphos (0.02 equiv). Dissolve in 1,4-Dioxane (2 mL/mmol substrate) under Argon. Stir for 10 minutes until a clear yellow/orange solution forms.

  • Substrate Loading: Add 3-Bromoquinoline (1.0 equiv), Amine (1.5 equiv), and TEA (3.0 equiv) to the catalyst mixture.

  • Atmosphere Exchange (The Critical Step):

    • Seal the vessel with a septum.

    • Insert a needle connected to a vacuum line; evacuate carefully until solvent bubbles gently.

    • Refill with CO from a balloon.[3]

    • Repeat this cycle 3 times to ensure complete removal of Oxygen (which kills the Pd(0) species).

    • Leave the CO balloon attached (ensure a secondary needle outlet is not open).

  • Reaction: Heat the vessel to 80–100°C for 16 hours.

    • Note: 3-Bromoquinolines are less reactive than iodides; heat is required for oxidative addition.

  • Workup:

    • Cool to room temperature. Remove CO balloon safely in the hood.

    • Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Pd black.

    • Concentrate the filtrate.

  • Purification: Residue typically requires Flash Chromatography (SiO₂, Hexane/EtOAc gradient) to remove phosphine oxides and excess amine.

Comparative Data & Optimization

Table 1: Solvent & Reagent Screening for Quinoline-3-COOH Coupling
Coupling ReagentBaseSolventYield (%)Purity (Crude)Notes
T3P (50%) DIPEA EtOAc 92% 96% Cleanest profile; aqueous workup sufficient.
HATUDIPEADMF88%85%Difficult to remove tetramethylurea by-product.
EDC / HOBtTEADCM65%70%Sluggish reaction; significant unreacted acid.
SOCl₂ (Acid Chloride)TEADCM75%60%Significant hydrolysis; side reactions at quinoline N.
Table 2: Substrate Scope (Protocol B - Aminocarbonylation)
Substrate (X)AmineLigandYieldObservation
3-BromoquinolineMorpholineXantphos84%Excellent conversion.
3-BromoquinolineAnilineXantphos71%Slower; required 100°C.
3-IodoquinolineMorpholinePPh389%Faster reaction; PPh3 sufficient for iodides.
6-Methoxy-3-bromoBenzylamineXantphos78%Electron-rich ring tolerated well.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (Method A) Poor solubility of zwitterionic acid.Switch solvent to DMF or NMP. Use Pyridine as both base and co-solvent.
Epimerization (Method A) Over-activation (rare for quinoline).Keep temp < 0°C during T3P addition. Use Collidine instead of DIPEA.
Pd Black Precipitation (Method B) Catalyst decomposition due to O₂.Rigorous degassing (freeze-pump-thaw or 3x vac/fill). Add more ligand (L:Pd 2:1).
No Reaction (Method B) Oxidative addition failure.Switch from 3-Bromo to 3-Iodo substrate. Increase temp to 110°C.
Product Insoluble Flat aromatic stacking.Do not evaporate to dryness. Precipitate product by adding water to the reaction mixture and filter.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Bjerglund, K., et al. (2014). "Palladium-catalyzed carbonylative coupling of aryl halides with nucleophiles."[6][7] Organic Letters, 16, 1840.[8] (Contextual citation for CO surrogates).

  • Martinelli, J. R., et al. (2007). "Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation." Journal of the American Chemical Society, 129, 5213. (Basis for Xantphos protocol).[2][3]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

  • Pfizer Inc. (2008). "Process for the preparation of quinoline derivatives." US Patent 7,429,663.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Quinolin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-(Quinolin-3-yl)acetamide .

This molecule presents a dual-polarity challenge: it contains a basic, electron-deficient quinoline ring (pKa ~4.9) and a highly polar, hydrogen-bonding acetamide group . When purified on standard normal-phase silica gel, the basic nitrogen interacts strongly with acidic silanol groups (Si-OH, pKa ~4.5–5.5) on the silica surface[1]. This secondary interaction disrupts standard partitioning kinetics, leading to severe peak tailing, irreversible adsorption, and co-elution with impurities[2][3].

To achieve high purity, we must engineer a self-validating chromatographic system that chemically masks these active sites while accommodating the high polarity of the acetamide moiety.

Mechanistic Pathway of Silanol Interactions

To understand why standard chromatography fails for this compound, we must visualize the molecular interactions occurring at the stationary phase. By introducing a competing base like Triethylamine (TEA), we dynamically block the acidic silanols, forcing the quinoline derivative to elute based purely on its polarity rather than ionic binding[3].

G A 2-(Quinolin-3-yl)acetamide (Basic Nitrogen) B Acidic Silanol (Si-OH) on Bare Silica Gel A->B No Modifier D Triethylamine (TEA) Modifier Added A->D 1% TEA in Eluent C Irreversible Binding (Severe Tailing) B->C E Silanol Deactivation (Sharp Elution) D->E Blocks Si-OH

Mechanistic pathway of silanol-induced tailing and resolution via TEA deactivation.

Validated Experimental Protocol: Modified Normal-Phase Chromatography

This protocol is designed as a self-validating system. If the column is properly deactivated, the TLC Rf value will perfectly match the column elution volume (1 CV ≈ Rf 1.0).

Phase 1: Solvent & Column Preparation

  • Prepare the Eluent System: Due to the polar acetamide group, a Dichloromethane (DCM) and Methanol (MeOH) gradient is required. Prepare a stock of DCM:MeOH (95:5) .

  • Prepare the Deactivation Solvent: Add exactly 1.0% (v/v) Triethylamine (TEA) to 500 mL of pure DCM. Causality: TEA has a pKa of ~10.7, making it a much stronger base than quinoline. It will preferentially bind and neutralize the acidic silanols[1].

  • Slurry Packing: Pack the column (230-400 mesh silica gel) using the Deactivation Solvent.

  • Column Deactivation (Critical Step): Flush the packed column with 3 Column Volumes (CV) of the Deactivation Solvent. Causality: Simply adding TEA to the running eluent is insufficient; the bare silica at the top of the column will strip the TEA from the mobile phase, leaving the bottom of the column acidic. Pre-saturation is mandatory[1].

  • Equilibration: Flush with 2 CV of your starting mobile phase (DCM:MeOH 98:2 containing 0.5% TEA) to remove unbound TEA[4].

Phase 2: Sample Loading & Elution

  • Dry Loading: Dissolve the crude 2-(quinolin-3-yl)acetamide in a minimum amount of THF or MeOH. Add 3 mass equivalents of deactivated silica gel. Evaporate to a free-flowing powder. Causality: Acetamides have poor solubility in DCM. Wet-loading in MeOH would cause a "solvent front drag," ruining the separation. Dry loading ensures a perfectly narrow injection band.

  • Elution Gradient: Run a gradient from DCM:MeOH (98:2) to (90:10), maintaining a constant 0.5% TEA concentration throughout the run[3].

  • Fractionation: Monitor fractions via UV detection (254 nm), as the highly conjugated quinoline ring is strongly UV-active[2].

Quantitative Data: Solvent Optimization

Use the following table to benchmark your Thin-Layer Chromatography (TLC) prior to running the column.

Solvent System (v/v)Modifier AddedExpected Rf ValuePeak Shape / Spot Quality
100% Ethyl AcetateNone0.05 - 0.10Severe streaking / Origin retention
DCM:MeOH (95:5)None0.15 - 0.20Tailing (Teardrop shape)
DCM:MeOH (95:5)1.0% TEA0.25 - 0.35Sharp, circular spot
DCM:MeOH (90:10)1.0% TEA0.50 - 0.60Sharp, but risks co-elution
Troubleshooting Guides & FAQs

Q1: My compound is still streaking on the TLC plate even after adding 1% TEA. What is the root cause? A: You are likely overloading the TLC plate or the silica gel is highly acidic. Overloading saturates the local TEA modifier, exposing the compound to unmasked silanols[2]. Actionable Fix: Dilute your sample by 10x, spot a maximum diameter of 1-2 mm, and ensure your TLC chamber is fully saturated with the modified solvent vapor. If tailing persists, switch to an amine-functionalized (NH2) silica plate or basic alumina[1][2].

Q2: I achieved good separation on TLC, but during the column run, 2-(Quinolin-3-yl)acetamide co-eluted with my starting material (quinoline-3-acetic acid). Why? A: This is a classic modifier-induced artifact. While TEA sharpens basic compounds, it also forms a highly soluble triethylammonium salt with unreacted carboxylic acids (like your starting material), drastically increasing their mobility on normal-phase silica. Actionable Fix: Do not use TEA if acidic impurities are present. Instead, perform a liquid-liquid extraction (acid/base wash) prior to chromatography to remove the unreacted acid. Alternatively, use a neutral modifier like 1-2% Isopropanol to disrupt hydrogen bonding without ionizing the acidic impurities.

Q3: How do I remove the residual Triethylamine from my purified fractions? A: TEA (boiling point 89°C) can be difficult to remove completely via standard rotary evaporation, and traces will ruin downstream NMR analysis. Actionable Fix: After evaporating the bulk solvent, re-dissolve the residue in pure DCM and evaporate it again (co-evaporation). Repeat this 3 times. Finally, place the compound under high vacuum (lyophilizer or Schlenk line) at 40°C for 12 hours.

Q4: Can I use Reversed-Phase (C18) chromatography instead? A: Yes, and it is highly recommended if normal-phase fails. However, you must control the mobile phase pH. Operate at a high pH (e.g., pH 9 using ammonium bicarbonate buffer) to keep the quinoline nitrogen neutral, ensuring good retention on the C18 phase. Ensure you are using an end-capped, high-pH stable C18 column to prevent silica dissolution[1][5].

Troubleshooting Decision Matrix

Follow this logical workflow to diagnose and resolve purification failures dynamically during your workflow.

G Start Crude Mixture TLC TLC Screening (DCM:MeOH) Start->TLC Tailing Is streaking/tailing observed? TLC->Tailing AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Yes NoTailing Optimize Polarity (Rf ~0.25) Tailing->NoTailing No Degradation Compound Degrading? AddTEA->Degradation Degradation->NoTailing No Alumina Switch to Neutral Alumina/Amine-Silica Degradation->Alumina Yes

Decision matrix for optimizing the purification of basic acetamide derivatives.

References
  • Biotage. "When should I use a pH modifier in flash column chromatography gradient?" Available at:[Link]

  • Chromatography Forum. "severe tailing on column." Available at: [Link]

  • Basicmedical Key. "Chromatography and Extraction." Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility of Quinoline Acetamides in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: QA-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Resolving precipitation, aggregation, and solvent interference of quinoline acetamide derivatives in cellular and biochemical assays.[1]

Executive Summary

Quinoline acetamides are a privileged scaffold in medicinal chemistry, often exhibiting potent anti-infective and anti-proliferative activities. However, their physicochemical profile—typically characterized by moderate-to-high lipophilicity (LogP > 2.[1]5) and a rigid planar structure—makes them prone to "solvent shock" precipitation when diluted from DMSO stocks into aqueous buffers.[1]

This guide addresses the critical failure modes where solubility issues masquerade as biological inactivity (false negatives) or promiscuous inhibition (false positives due to colloidal aggregation).

Phase 1: Diagnosis – Is It Solubility or Biology?

Before altering your assay protocol, you must confirm that solubility is the root cause of the anomaly. Visual inspection is often insufficient for nanomolar/micromolar concentrations.[1]

Diagnostic Workflow

The "Light Scattering" Check: Most plate readers can detect precipitation before it is visible to the naked eye.

  • Prepare your compound at

    
     the final assay concentration in the assay buffer (without cells/enzymes).
    
  • Measure Absorbance at 650 nm (or any non-absorbing wavelength for your compound).[1]

  • Threshold: An OD > 0.05 typically indicates distinct particulate formation or colloidal aggregation.[1]

Troubleshooting Decision Tree

Use the following logic flow to identify the specific solubility failure mode.

Solubility_Troubleshooting Start Issue: Inconsistent Assay Data Check_OD Step 1: Measure OD650 (Buffer only) Start->Check_OD High_OD OD650 > 0.05 (Scattering Detected) Check_OD->High_OD Turbid Low_OD OD650 < 0.05 (Solution Clear) Check_OD->Low_OD Clear Check_Detergent Step 2: Add 0.01% Triton X-100 High_OD->Check_Detergent Diagnosis_Bio Diagnosis: Biological Issue (Target/Cell dependent) Low_OD->Diagnosis_Bio OD_Drops OD Drops significantly Check_Detergent->OD_Drops Reversible OD_Stable OD Remains High Check_Detergent->OD_Stable Irreversible Diagnosis_Agg Diagnosis: Colloidal Aggregation (False Positive Risk) OD_Drops->Diagnosis_Agg Diagnosis_Cryst Diagnosis: Crystalline Precipitate (Solubility Limit Exceeded) OD_Stable->Diagnosis_Cryst

Figure 1: Diagnostic logic flow to distinguish between colloidal aggregation (which mimics inhibition) and crystalline precipitation (which removes active compound).[1]

Phase 2: Protocol Optimization[1]

If you have confirmed precipitation, "adding more DMSO" is rarely the correct solution, as DMSO concentrations >1% are often cytotoxic or enzyme-inhibitory. Instead, use the Intermediate Dilution Method .

The "Solvent Shock" Phenomenon

Quinoline acetamides are hydrophobic.[1] When a 10 mM DMSO stock is pipetted directly into an aqueous buffer, the local concentration at the pipette tip momentarily exceeds the solubility limit by orders of magnitude, causing immediate "crashing out." Once precipitated, these crystals rarely re-dissolve, even after mixing.

Solution: The 3-Step Intermediate Dilution Protocol

This method smooths the transition from organic to aqueous phase.

Protocol for 10 µM Final Assay Concentration:

StepSource SolutionDiluentResulting Conc.Solvent RatioPurpose
1 10 mM Stock (100% DMSO)100% DMSO1 mM100% DMSOAdjust stock to manageable volume.
2 1 mM Solution (Step 1)Intermediate Buffer *50 µM5% DMSOCritical Step: Pre-dilution in a buffer containing a surfactant or carrier prevents shock.[1]
3 50 µM Solution (Step 2)Assay Buffer10 µM1% DMSOFinal dilution into assay plate.[1]

*Intermediate Buffer Formulation: Phosphate Buffered Saline (PBS) + 0.05% Tween-20 OR 5% PEG-400.[1] The presence of a surfactant/co-solvent at this intermediate stage stabilizes the compound nuclei before they can grow into crystals [1].

Serial_Dilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Mix (50 µM) (PBS + 5% PEG-400) Stock->Inter 1:20 Dilution (Prevents Shock) Final Assay Well (10 µM) (1% DMSO Final) Inter->Final 1:5 Dilution (Assay Ready)

Figure 2: Workflow for the Intermediate Dilution Method to mitigate solvent shock.

Phase 3: Formulation Strategies

When protocol adjustments fail, chemical formulation is required.[1] Quinoline acetamides possess a basic nitrogen (quinoline ring), making them pH-sensitive.[1]

pH Optimization

The quinoline nitrogen typically has a pKa between 4 and 5.

  • Issue: In standard physiological buffers (pH 7.4), the compound is largely uncharged (neutral), which is its least soluble form.

  • Action: If your assay tolerates it, slightly lowering the pH (e.g., to pH 6.5) can significantly increase solubility by protonating the quinoline nitrogen [2].

    • Caution: Ensure your target protein/cell line is stable at this pH.[1]

Cyclodextrin Complexation

If the compound is highly lipophilic (LogP > 3), use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

  • Mechanism: HP-β-CD forms a "host-guest" inclusion complex, shielding the hydrophobic quinoline core from water without changing the compound's chemical structure [3].[1]

  • Protocol: Replace the "Intermediate Buffer" in the table above with PBS containing 10-20% HP-β-CD.

  • Advantage: Unlike surfactants (Tween/Triton), cyclodextrins are generally less lytic to cell membranes.

Frequently Asked Questions (FAQ)

Q: My compound shows high activity, but I suspect it's a "false positive" due to aggregation. How do I confirm? A: Perform a Detergent Sensitivity Test . Add 0.01% Triton X-100 (or Tween-20) to your assay buffer.[1]

  • Result: If the IC50 shifts dramatically (e.g., from 1 µM to >50 µM) upon adding detergent, your compound was likely acting as a "promiscuous aggregator," sequestering the enzyme on the surface of colloidal particles [4]. True inhibitors are generally unaffected by low concentrations of non-ionic detergent.[1]

Q: Can I filter the media to remove the precipitate? A: No. Filtering removes the compound of interest, meaning the concentration you think you are testing is not what is in the well. This leads to inaccurate potency data (shifting IC50s).[1] If you see precipitate, you must solubilize it, not remove it.

Q: Why does my compound precipitate in cell media but not in PBS? A: Cell culture media (DMEM/RPMI) is rich in salts and proteins.[1]

  • Salting Out: High ionic strength reduces the solubility of organic molecules.[1]

  • Protein Binding: Serum albumin (FBS) usually helps solubility by binding the drug.[1] If precipitation occurs despite FBS, it suggests the compound has extremely low aqueous solubility (< 1 µM) or is crystallizing due to a specific interaction with a media component.

Q: Is DMSO the only option? A: For quinoline acetamides, Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP) can be better solvents for the initial stock solution if the solubility in DMSO is < 10 mM. However, these are more toxic to cells; ensure final concentration is < 0.1%.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption: current status and unmet needs. European Journal of Pharmaceutical Sciences. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. [Link]

Sources

Technical Support Center: Troubleshooting Quinoline Acetylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The acetylation of quinoline derivatives is a cornerstone reaction in drug discovery, but it is frequently plagued by poor chemoselectivity, stalled kinetics, and degradation. This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind reaction time optimization for both N-acetylation (aminoquinolines) and C-acetylation (Friedel-Crafts of hydroxyquinolines).

Module A: N-Acetylation & Chemoselectivity

User Question: I am trying to N-acetylate an aminoquinolinol (e.g., 2-amino-8-quinolinol), but my reactions take over 24 hours and I keep getting O-acetylated (ester) byproducts. How can I optimize the reaction time and selectivity?

Technical Diagnosis & Causality: Aminoquinolines with hydroxyl groups present a classic chemoselectivity challenge between the exocyclic amine (N-acetylation) and the hydroxyl group (O-acetylation). Standard carbodiimide-mediated couplings (using EDCI or DCC) with DMAP (4-Dimethylaminopyridine) as a catalyst operate under thermodynamic control. Over a 24-hour reaction time, the system naturally equilibrates toward the thermodynamically more stable C8-ester[1].

To trap the kinetically favored N-acetamide (C2-amide), you must alter both the base and the acyl donor to accelerate the reaction. By pre-forming a highly reactive acyl imidazolide using 1,1'-Carbonyldiimidazole (CDI) and deprotonating the amine with Sodium Hydride (NaH), the reaction time is drastically reduced to 4 hours. This rapid kinetic trapping shifts the selectivity dramatically toward the N-acetylated product[2].

Quantitative Data: Chemoselectivity Optimization

Table 1: Effect of Reagents and Reaction Time on 2-Amino-8-quinolinol Acylation

Acyl Donor / ActivatorBaseTime (h)TempMajor ProductYield (%)
EDCI (1.3 eq) + DMAPDIPEA24RTC8-Ester (O-Acyl)~60%
Acyl ImidazolePyridine6565 °CC8-Ester (O-Acyl)67%
CDI (1.3 eq) NaH (2.0 eq) 4 RT C2-Amide (N-Acyl) 75%
Experimental Protocol 1: Chemoselective N-Acetylation (4-Hour Workflow)

This protocol is designed as a self-validating system to ensure kinetic trapping of the C2-amide.

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 2-amino-8-quinolinol (1.0 equiv) in anhydrous THF.

  • Deprotonation: Carefully add NaH (2.0 equiv, 60% dispersion in mineral oil). Stir at room temperature for 30 minutes to generate the anionic nucleophile.

  • Acyl Donor Activation: In a separate vial, premix the carboxylic acid (1.2 equiv) and CDI (1.3 equiv) in THF.

    • Validation Checkpoint: The formation of the acyl imidazolide is visually confirmed when CO

      
       effervescence completely ceases (approx. 15 mins). Proceeding before this point introduces unreacted CDI to the amine, skewing chemoselectivity and reducing yield.
      
  • Coupling: Transfer the activated acyl imidazolide solution dropwise to the main reaction flask.

  • Reaction Time: Stir at room temperature for exactly 4 hours . Note: Prolonged reaction times beyond 4 hours may initiate unwanted acyl migration.

  • Workup: Quench carefully with saturated aqueous NH

    
    Cl. Extract with EtOAc, dry over MgSO
    
    
    
    , and purify via flash chromatography[2].

Chemoselectivity Start 2-Amino-8-quinolinol Acylation GoalN Goal: N-Acetylation (C2-Amide) Start->GoalN GoalO Goal: O-Acetylation (C8-Ester) Start->GoalO CondN NaH (2 eq), CDI (1.3 eq) THF, 4h, RT GoalN->CondN CondO EDCI, DMAP or HOBt DIPEA, 24h, RT GoalO->CondO ResultN High N-Selectivity (~88% C2-Amide) CondN->ResultN ResultO High O-Selectivity (>90% C8-Ester) CondO->ResultO

Logic tree for chemoselective N- vs O-acetylation of aminoquinolines based on time and reagents.

Module B: Friedel-Crafts C-Acetylation

User Question: My Friedel-Crafts acetylation of 8-hydroxyquinoline is stalling. Even after 24 hours at room temperature, I recover unreacted starting material. If I heat it to reflux, I get a black tar. What is the optimal time-temperature profile?

Technical Diagnosis & Causality: The quinoline ring is inherently electron-deficient. This deficiency is severely exacerbated during a Friedel-Crafts reaction because the basic quinoline nitrogen rapidly coordinates with the Lewis acid catalyst (e.g., AlCl


), completely deactivating the ring toward electrophilic aromatic substitution.

To overcome this causality, two conditions must be met: First, you must use a large excess of Lewis acid (>2 equivalents) to account for the nitrogen complexation while leaving enough active catalyst for the acyl chloride. Second, the reaction requires a highly specific thermal activation barrier. Room temperature yields no reaction, while temperatures above 90 °C cause polymerization. The scientifically validated sweet spot requires a robust, non-nucleophilic solvent like nitrobenzene and an optimized heating profile of 60–70 °C for exactly 12 hours [3].

Quantitative Data: Thermal Optimization

Table 2: Time-Temperature Optimization for C5-Acetylation of 8-Hydroxyquinoline

Lewis AcidSolventTemp (°C)Time (h)Conversion Status
AlCl

(1.0 eq)
DCM2524No reaction (Stalled)
AlCl

(2.5 eq)
Nitrobenzene60-704Incomplete (<30%)
AlCl

(2.5 eq)
Nitrobenzene 60-70 12 Optimal (Good Yield)
AlCl

(2.5 eq)
Nitrobenzene>9012Degradation / Tar formation
Experimental Protocol 2: Friedel-Crafts C5-Acetylation (12-Hour Workflow)

This protocol utilizes visual cues to validate the integrity of the electrophilic complex before heating.

  • Substrate Preparation: Dissolve 8-hydroxyquinoline (1.0 equiv) in anhydrous nitrobenzene.

  • Electrophile Addition: Add acetyl chloride (1.2 equiv) to the solution.

    • Validation Checkpoint: Upon the addition of acetyl chloride, a distinct yellow precipitate must immediately flocculate[4]. If the solution remains clear, verify the integrity of your acetyl chloride, as moisture degradation has likely occurred.

  • Catalyst Addition: Slowly add anhydrous AlCl

    
     (2.5 equiv) in portions. Caution: This step is highly exothermic. Equip the flask with a drying tube.
    
  • Thermal Activation: Heat the reaction mixture to 60–70 °C and maintain this temperature for exactly 12 hours[3].

  • Quenching: Cool the mixture to room temperature. Carefully pour the reaction into an ice-water bath containing 6M HCl to break the robust aluminum-quinoline complexes.

  • Solvent Removal: Subject the biphasic mixture to steam distillation to drive off the nitrobenzene solvent.

  • Isolation: Allow the remaining aqueous layer to stand overnight. The product, 5-acetyl-8-hydroxyquinoline, will crystallize out as a hydrochloride salt[3].

FC_Workflow A 1. Substrate Prep 8-HQ + Nitrobenzene B 2. Acylation Add AcCl, then AlCl3 A->B Ice bath C 3. Heating 60-70°C for 12h B->C Exothermic D 4. Quenching Add 6M HCl C->D Cool to RT E 5. Purification Steam Distillation D->E Remove solvent

Step-by-step workflow for the Friedel-Crafts C5-acetylation of 8-hydroxyquinoline.

References
  • Title: Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. Source: RSC Advances (Royal Society of Chemistry). URL: [Link]

  • Title: Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Source: Asian Journal of Chemistry. URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Melting Point and Purity Issues in Quinoline Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline amides are privileged structural scaffolds in medicinal chemistry, frequently evaluated for their anti-cancer, anti-malarial, and antipsychotic properties[1][2][3]. During the synthesis and isolation of these derivatives, researchers often encounter melting point depression—a critical indicator of compromised purity. A sharp melting point (typically a range of 1-2°C) signifies a highly pure crystalline lattice. Conversely, a depressed or broadened melting point indicates the presence of impurities disrupting the intermolecular hydrogen bonding characteristic of the amide functionality.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will explore the thermodynamic causality of melting point depression and provide self-validating protocols to ensure the integrity of your quinoline amide libraries.

Visual Workflow: Melting Point Troubleshooting

MP_Troubleshooting Start Observe Low/Broad Melting Point CheckTLC Perform LC-MS / HPLC Single species? Start->CheckTLC Polymorph Investigate Polymorphism or Solvates (DSC / XRPD) CheckTLC->Polymorph Yes (>98% pure) Impurity Identify Impurity Type (NMR / Mass Spec) CheckTLC->Impurity No (Impurities detected) Coupling Coupling Reagent Byproduct (e.g., Urea/DCU) Impurity->Coupling Isomer Tarry Byproduct / Isomer (from Skraup/Combes) Impurity->Isomer Wash Rigorous Acid/Base Wash & Recrystallization Coupling->Wash Chroma Acid-Base Extraction & Chromatography Isomer->Chroma

Caption: Decision tree for troubleshooting melting point depression in quinoline amides.

Section 1: Causality of Melting Point Depression (The "Why")

Melting point depression is governed by thermodynamic principles, specifically the disruption of the crystal lattice (Raoult's Law of phase transition). In quinoline amides, the rigid quinoline core and the amide group form strong, highly ordered intermolecular hydrogen bonds (N-H···O=C) and π-π stacking interactions.

When an impurity is present, it acts as a defect in the crystal lattice. This increases the entropy of the solid phase, lowering the energy required to transition to the liquid phase (melting point depression) and broadening the temperature range over which melting occurs. Common impurities include unreacted quinoline-carboxylic acids, residual coupling reagents, or regioisomers and tarry byproducts originating from classical quinoline syntheses like the Skraup or Combes reactions[4][5].

Section 2: FAQs & Troubleshooting Guide

Q1: My quinoline amide melts over a broad range (e.g., 5-10°C) instead of a sharp peak, despite appearing as a single spot on TLC. Why? A1: A single spot on TLC does not guarantee chemical or crystallographic purity. This phenomenon is typically caused by one of two factors:

  • Co-eluting Impurities: Byproducts from the coupling reaction, such as dicyclohexylurea (DCU) if DCC was used, or unreacted aliphatic amines, often lack UV chromophores, rendering them invisible on standard UV-TLC.

  • Polymorphism or Solvates: Quinoline amides frequently form polymorphs or trap solvent molecules (solvates/hydrates) within their lattice. The loss of solvent during heating causes a pre-melt transition, appearing as a broad melting range. Action: Analyze the sample using LC-MS or Differential Scanning Calorimetry (DSC) to distinguish between a chemical impurity and a polymorphic transition.

Q2: I'm using EDC/HOBt for the amidation of quinoline-4-carboxylic acid. The isolated product has a low melting point. How do I systematically remove the urea byproducts? A2: EDC is chosen because its urea byproduct is water-soluble. However, in the presence of the lipophilic quinoline core, the urea byproduct can become entrapped in the crude solid matrix. Action: Implement a rigorous biphasic washing protocol. Dissolve the crude mixture in a highly non-polar solvent like dichloromethane (DCM). Wash sequentially with 5% aqueous sodium bicarbonate to remove unreacted carboxylic acids and HOBt, followed by an aqueous extraction to remove the urea byproduct[1]. If the melting point remains low, recrystallize from an ethyl acetate/hexane mixture to exclude the urea from the growing crystal lattice.

Q3: My Skraup synthesis produced a thick tar, and after amidation, the final product has a depressed melting point. How can I avoid this? A3: The Skraup synthesis utilizes harsh conditions (high heat, strong acids, oxidants like nitrobenzene) that often lead to polymerization and tar formation[4]. These polymeric species carry over as trace impurities and severely disrupt the final product's crystal lattice. Action: To mitigate tar formation in the precursor step, use microwave heating or moderating agents (like ferrous sulfate) to control the exothermic reaction[4]. For the final amide, standard chromatography may not separate these polymeric impurities. Instead, use an acid-base extraction cycle: dissolve the crude amide in dilute HCl (protonating the quinoline nitrogen), wash the aqueous layer with diethyl ether to remove neutral tarry organics, then basify the aqueous layer with NaOH to precipitate the pure quinoline amide.

Q4: How does the position of the amide substitution on the quinoline ring affect the melting point? A4: The position dictates the geometry of intermolecular interactions. For instance, 2-phenylquinoline-4-amides often exhibit high and sharp melting points (e.g., 194-196°C or higher) due to extended planar conjugation facilitating robust π-π stacking[2]. Conversely, substitutions at the 8-position can induce steric hindrance, forcing the amide out of planarity and naturally lowering the intrinsic melting point. Always compare your experimental melting point to the specific theoretical value of that exact regioisomer.

Section 3: Quantitative Data Summary

Impurity SourceChemical NatureImpact on Melting PointPrimary Removal Strategy
Coupling Reagents Ureas (e.g., DCU, DIU)Moderate depression (3-5°C drop)Recrystallization (EtOAc/Hexane)
Unreacted Precursors Quinoline-carboxylic acidsBroadening (>5°C range)Sat. NaHCO₃ aqueous wash
Classical Synthesis Byproducts Tarry polymers (Skraup/Combes)Severe depression & discolorationAcid-base extraction cycle
Solvent Entrapment Hydrates / SolvatesApparent double melting pointVacuum drying at elevated temp

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimized Amidation and Purification to Ensure High MP Purity

This protocol ensures the complete removal of unreacted starting materials and coupling byproducts, validating the purity through sequential phase separations.

  • Reaction Setup: Dissolve the quinolinecarboxylic acid (5 mmol), ethyl chloroformate (5.0 mmol), and triethylamine (5.0 mmol) in anhydrous DMF at 0 °C. Stir for 30 minutes to form the mixed anhydride, then add the appropriate amine dropwise[1].

  • Quench & Evaporation: After 24 hours of stirring at room temperature, evaporate the DMF in vacuo.

  • Biphasic Wash (Self-Validating Step): Add 10 mL of 5% aqueous sodium bicarbonate to the residue. Extract the aqueous phase with dichloromethane (3 × 20 mL)[1].

    • Causality: The basic aqueous layer retains unreacted carboxylic acid as a water-soluble sodium salt, while the target amide partitions into the DCM.

  • Acid Wash: Wash the combined organic layers with 5% aqueous citric acid.

    • Causality: This protonates and removes unreacted aliphatic amines into the aqueous phase.

  • Drying & Concentration: Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol, then add diethyl ether dropwise until slight turbidity appears. Allow to cool slowly to yield highly pure crystals[1].

Protocol 2: Differential Scanning Calorimetry (DSC) Validation of Purity

To definitively distinguish between chemical impurities and polymorphism:

  • Preparation: Weigh 2-5 mg of the recrystallized quinoline amide into an aluminum DSC pan and crimp the lid.

  • Thermal Cycle: Heat the sample from 25°C to 10°C above the expected melting point at a rate of 10°C/min under a nitrogen purge.

  • Analysis & Causality:

    • Pure Compound: Exhibits a single, sharp endothermic peak (ΔT < 2°C).

    • Impure Compound: Exhibits a broadened, asymmetric peak with a lower onset temperature due to lattice defects.

    • Solvate/Hydrate: Exhibits a broad endotherm at a lower temperature (representing solvent evaporation), followed by a sharp melting peak at a higher temperature.

References

  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis , Benchchem.4

  • Synthesis and biological investigations of 3β-aminotropane arylamide derivatives with atypical antipsychotic profile , National Institutes of Health (PMC). 1

  • Synthesis, Characterisation and Anti-Breast Cancer and Antibacterial Evaluation of Novel 2-Phenylquinoline Amide Derivatives , Der Pharma Chemica. 2

  • European Journal of Medicinal Chemistry , University of Pretoria. 3

  • Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview , IIP Series.5

Sources

Technical Support Center: Minimizing Side Products in Ethyl Cyanoacetate Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ethyl cyanoacetate condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted side products in their experiments. By understanding the mechanistic underpinnings of these side reactions, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during condensation reactions with ethyl cyanoacetate, such as the Knoevenagel condensation and Michael addition.

Issue 1: Low Yield of the Desired Product with Significant Recovery of Starting Material and a Major Side Product

Question: I am attempting a Michael addition with ethyl cyanoacetate using sodium ethoxide as a base, but I am primarily observing the self-condensation product of ethyl cyanoacetate. How can I prevent this?

Answer: Self-condensation of ethyl cyanoacetate is a common side reaction, especially under basic conditions.[1] The acidic methylene protons of ethyl cyanoacetate are readily abstracted by a base, creating a nucleophile that can attack another molecule of ethyl cyanoacetate. This can sometimes involve multiple substrate molecules, leading to complex byproducts.[2]

Root Cause Analysis:
  • Excessive Basicity: Strong bases like sodium ethoxide can promote the self-condensation of ethyl cyanoacetate, which can compete with the desired Michael addition.

  • Reaction Temperature: Higher temperatures can accelerate the rate of self-condensation.

  • Substrate Reactivity: If your Michael acceptor is not sufficiently reactive, the self-condensation of ethyl cyanoacetate may become the predominant reaction pathway.

Troubleshooting & Optimization Strategies:
StrategyRationale
Use a Milder Base Weaker bases are less likely to promote self-condensation. Consider using catalysts like piperidine, pyridine, or ammonium acetate, which are commonly employed in Knoevenagel condensations to minimize side reactions.[3][4]
Optimize Base Loading Use a catalytic amount of base rather than a stoichiometric amount. This reduces the concentration of the ethyl cyanoacetate enolate at any given time, disfavoring self-condensation.
Control Temperature Run the reaction at a lower temperature. While this may slow down the desired reaction, it will have a more pronounced effect on reducing the rate of the competing self-condensation.
Order of Addition Add the ethyl cyanoacetate slowly to a mixture of the Michael acceptor and the base. This ensures that the concentration of the ethyl cyanoacetate enolate is kept to a minimum, favoring the reaction with the Michael acceptor.
Workflow for Minimizing Self-Condensation:

start Problem: Excessive Self-Condensation strategy1 Reduce Basicity (e.g., piperidine, ammonium acetate) start->strategy1 strategy2 Lower Reaction Temperature start->strategy2 strategy3 Slow Addition of Ethyl Cyanoacetate start->strategy3 outcome1 Improved Yield of Michael Adduct strategy1->outcome1 strategy2->outcome1 strategy3->outcome1

Caption: Troubleshooting workflow for self-condensation.

Issue 2: Formation of a Carboxylic Acid Impurity

Question: After my condensation reaction, I've isolated my product but find it's contaminated with a carboxylic acid. What is the source of this impurity?

Answer: The ethyl ester of ethyl cyanoacetate is susceptible to hydrolysis under both acidic and basic conditions, which converts it to cyanoacetic acid.[5] This can occur during the reaction itself or during the workup.

Mechanistic Insight:

The hydrolysis is a nucleophilic acyl substitution where water or hydroxide attacks the carbonyl carbon of the ester. This is often catalyzed by acid or base.

Preventative Measures:
ConditionPrevention Strategy
During Reaction If possible, use anhydrous solvents and reagents to minimize the presence of water. If using an aqueous base, consider a biphasic reaction system with a phase-transfer catalyst to minimize contact of the ester with the aqueous phase.
During Workup When neutralizing the reaction mixture, do so at low temperatures (e.g., 0 °C) to slow the rate of hydrolysis. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.
Issue 3: Unexpected Gas Evolution and Low Yield at High Temperatures

Question: I am running my condensation at a high temperature to increase the reaction rate, but I'm observing gas evolution and my yield is poor. What is happening?

Answer: The likely cause is the decarboxylation of a cyanoacetic acid derivative.[6] If your reaction conditions lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, this intermediate can readily lose carbon dioxide upon heating.

Reaction Pathway:

start Knoevenagel Product (with ester group) hydrolysis Hydrolysis (Acid or Base, H2O) start->hydrolysis intermediate Cyanoacetic Acid Derivative hydrolysis->intermediate decarboxylation Decarboxylation (Heat) intermediate->decarboxylation product Decarboxylated Product + CO2 decarboxylation->product

Caption: Decarboxylation pathway of condensation product.

Recommended Actions:
  • Temperature Control: Carefully control the reaction temperature and avoid excessive heating.[6] If a high temperature is required for the condensation, ensure that the workup is performed promptly and at a lower temperature.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize decomposition pathways.

Issue 4: Formation of a Secondary Product from the Desired Knoevenagel Product

Question: My Knoevenagel condensation is successful, but I am also isolating a significant amount of a higher molecular weight byproduct. What is this and how can I avoid it?

Answer: The product of a Knoevenagel condensation, an α,β-unsaturated cyanoester, is a Michael acceptor. It can react with another molecule of the ethyl cyanoacetate enolate or other nucleophiles present in the reaction mixture.[3]

Mitigation Strategies:
  • Stoichiometry Control: Use a slight excess of the aldehyde or ketone to ensure that the ethyl cyanoacetate is consumed, minimizing its availability to act as a nucleophile in a subsequent Michael addition.

  • Reaction Time: Monitor the reaction closely by TLC or other analytical methods. Stop the reaction as soon as the starting materials are consumed to prevent the formation of the Michael adduct.[4]

  • Catalyst Choice: Some catalysts have been shown to produce cleaner reactions without the formation of Michael adducts. For instance, triphenylphosphine has been reported as an efficient catalyst for Knoevenagel condensations that avoids this side product.[7]

Issue 5: The Reaction Mixture Turns Brown and Forms Insoluble Material

Question: My reaction mixture is turning dark brown, and I'm getting a lot of insoluble material. What is causing this and how can I get a cleaner reaction?

Answer: The formation of brown, often polymeric, material is typically a sign of vigorous, uncontrolled reaction conditions or the presence of impurities.[6][8] This can be particularly problematic when strong bases or high temperatures are used.

Troubleshooting Protocol:
  • Reagent Purity: Ensure that your ethyl cyanoacetate and other reagents are pure. Distill the ethyl cyanoacetate if necessary.

  • Control the Exotherm: For highly exothermic reactions, control the rate of reagent addition and use an ice bath to maintain a stable temperature.[6]

  • Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions that may contribute to color formation.

  • Catalyst Selection: Opt for a milder catalyst system. For example, using an organocatalyst like L-proline or a solid-supported catalyst can often lead to cleaner reactions.[9][10]

Experimental Protocols

Protocol 1: General Procedure for a Knoevenagel Condensation with Minimized Side Products

This protocol utilizes piperidine as a mild base to minimize self-condensation and other side reactions.[11]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and a suitable solvent such as toluene (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with dilute HCl to remove the piperidine, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Solvent-Free Knoevenagel Condensation

Solvent-free conditions can sometimes accelerate reactions and minimize side products.[7]

  • Reactant Mixture: In a mortar, combine the aldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and a catalytic amount of a suitable catalyst (e.g., triphenylphosphine).

  • Grinding: Grind the mixture with a pestle at room temperature.

  • Monitoring: Monitor the reaction by TLC to determine completion.

  • Work-up: After the reaction is complete, the solid mixture can be directly purified by column chromatography or recrystallization.

References

  • Ismailov, V.M., Yusubov, N.N., Sadykhova, N.D., Gasymov, R.A., & Mamedov, I.A. (n.d.). SYNTHESIS BASED ON ETHYL CYANOACETATE. CyberLeninka. Retrieved from [Link]

  • Optimization of conditions for Knoevenagel condensation reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization conditions of Knoevenagel condensation reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • ECYA (ETHYL CYANO ACETATE). (n.d.). Ataman Kimya. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. S. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Retrieved from [Link]

  • ethyl cyanoacetate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ethyl cyanoacetate. (n.d.). In Wikipedia. Retrieved from [Link]

  • van Schijndel, J., Canalle, L. A., Meuldijk, J., & van den Berg, O. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 405-410.
  • Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180-30185.
  • How can I minimise the self condensation of ethyl cyanoacetate? (2013). ResearchGate. Retrieved from [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. (2025). OICC Press.

Sources

Handling hygroscopic impurities in acetamide derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Scientist Support) | Ticket: Handling Hygroscopic Impurities

Welcome to the Support Center

You are likely here because your solid product turned into a non-crystallizable oil on the filter, or your NMR shows a persistent water peak that vacuum drying won't remove.

Acetamide derivatives are notorious "water sponges." The amide bond (


) is a potent hydrogen bond donor and acceptor. When impurities like ammonium salts or hydrolyzed starting materials are present, they act as hygroscopic nuclei, pulling atmospheric moisture into your product and lowering its melting point until it deliquesces (turns to liquid).

Below are the field-proven protocols to diagnose, rescue, and prevent these issues.

Module 1: Diagnosis & Detection

Is it wet, or is it impure?

Q: My product is an oil, but the literature says it should be a solid. Did I make the wrong molecule? A: Not necessarily. You likely have a "Hydrate Depression" issue. Small amounts of water or acetic acid (from hydrolysis) can depress the melting point of acetamides by 20–30°C.

  • The Test: Take a small aliquot of the oil. Add 2 mL of Toluene and rotavap it down. Repeat 3x. If it solidifies, it was just wet. If it remains an oil, run a TLC/NMR—you likely have a mixture of rotamers or significant impurities.

Q: The NMR shows extra peaks near the amide region. Is this hydrolysis? A: It could be Rotamers . Tertiary acetamides (e.g.,


-dialkyl acetamides) exhibit restricted rotation around the C-N bond. This creates two distinct sets of peaks in NMR at room temperature.
  • The Fix: Run the NMR at 50°C or 80°C. If the peaks coalesce into sharp singlets, it is your product. If they remain distinct, you have impurities (likely unreacted amine or hydrolysis byproducts).

Module 2: The "Oiling Out" Rescue Protocol

The most common critical failure point.

Scenario: You pour your reaction mixture into water (standard workup), and instead of a nice precipitate, you get a sticky gum or oil that refuses to crystallize.

Root Cause: The product has formed a hydrate or trapped solvent/impurities that prevent crystal lattice formation.

Protocol: The Azeotropic Reset

Do not attempt to filter the gum. You will clog the funnel and lose yield.

  • Re-dissolution: Add Dichloromethane (DCM) or Ethyl Acetate directly to the flask containing the gum and water. Shake until the gum dissolves into the organic layer.

  • Phase Separation: Separate the organic layer.

  • The "Salt-Out" Wash: Wash the organic layer with Saturated Brine .

    • Why: The high ionic strength of brine forces water out of the organic phase (Salting Out Effect).

  • Chemical Drying: Dry over anhydrous

    
     (Magnesium Sulfate) for at least 15 minutes. Filter.
    
  • The Azeotropic Strip (Critical Step):

    • Transfer filtrate to a Round Bottom Flask (RBF).

    • Add Toluene (approx. 1/3 volume of your solution).

    • Rotavap to dryness. Toluene forms a low-boiling azeotrope with water (85°C, ~20% water), physically carrying the trapped moisture out of the amide lattice.

    • Result: You should see a foam or solid form.

Figure 1: Decision tree for rescuing acetamide derivatives that fail to crystallize (oil out) during workup.

Module 3: Removing Specific Impurities

Targeted removal of hygroscopic contaminants.

Q: I have residual Ammonium Salts (


, 

). How do I remove them?
A: Ammonium salts are highly hygroscopic and will make your product wet.
  • The Issue: They are slightly soluble in organic solvents like ethanol/DCM if water is present.

  • The Fix (Filtration): Suspend the crude solid in dry Acetone or Ether . Most acetamide derivatives are soluble in acetone; ammonium salts are not. Filter off the white inorganic solid.[1]

  • The Fix (Partition): If the product is water-insoluble, wash the organic layer with 10% aqueous Citric Acid (removes amines) followed by Saturated

    
      (removes acetic acid).
    

Q: How do I remove acetic acid without introducing more water? A: Acetic acid is a common byproduct of acetylation.

  • Method: Azeotropic distillation.[2][3][4]

    • Add Cyclohexane or Heptane .[3]

    • Rotavap.[3] Acetic acid forms azeotropes with these alkanes and will be pulled off, leaving the neutral amide.

Summary of Solvents for Purification

Impurity Type Recommended Wash/Solvent Mechanism
Water (Bulk) Saturated Brine Osmotic pressure/Salting out
Water (Trace) Toluene or Benzene Azeotropic Distillation
Unreacted Amine 10% Citric Acid or 1M HCl Protonation (makes it water soluble)

| Acetic Acid | Sat.


 or Heptane | Neutralization or Azeotrope |
| Ammonium Salts  | Dry Acetone (Product dissolves, salts don't) | Solubility difference |
Module 4: Storage & Handling

Preventing the problem from returning.

Q: My product was dry, but after a week on the shelf, it's sticky. Why? A: Acetamides are hygroscopic.[] If stored in a screw-cap vial, they will pull moisture through the threads.

  • Protocol:

    • Final Drying: Dry the product in a vacuum desiccator over Phosphorus Pentoxide (

      
      )  or KOH pellets  for 24 hours. Silica gel is often not strong enough for amides.
      
    • Storage: Flush the vial with Argon/Nitrogen before sealing. Use Parafilm over the cap.

    • Desiccant: For long-term storage of bulk material, place the vial inside a secondary jar containing a desiccant packet.

Figure 2: The mechanism of moisture intrusion leading to product deliquescence.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Phelps, I. K., & Phelps, M. A. (1907).[6] The Preparation of Acetamide.[1][6][7][8][9] American Journal of Science, 24, 429. Link

  • Frontier, A. (2026).[3] Workup: Drying Methods. University of Rochester Department of Chemistry. Link

  • Google Patents. (1999). Process for removal of water from reaction mixtures (US5976324A). Link

  • Org. Synth. (2011).[1] General procedures for handling hygroscopic compounds. Organic Syntheses, Coll. Vol. 10. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-(Quinolin-3-yl)acetamide in DMSO-d6

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Quinolin-3-yl)acetamide, a compound of interest in medicinal chemistry and drug development.[1][2][3] The focus is on spectral interpretation in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for NMR analysis of polar organic molecules. We will explore the theoretical basis for the expected spectrum, present a detailed experimental protocol, and compare the predicted data with established principles of NMR spectroscopy. This guide is intended for researchers and professionals who rely on NMR for routine structural elucidation and purity assessment.

Theoretical Framework: Predicting the Spectrum

Before acquiring any experimental data, a robust theoretical prediction serves as an essential roadmap for spectral assignment. The structure of 2-(Quinolin-3-yl)acetamide can be dissected into three key components for analysis: the quinoline ring, the methylene bridge (-CH2-), and the primary amide group (-CONH2).

  • The Quinoline Ring System: The quinoline core is a bicyclic aromatic system where protons experience distinct chemical environments. Protons on the pyridine ring (H-2, H-4) are generally more deshielded (shifted downfield) than those on the benzene ring (H-5, H-6, H-7, H-8) due to the electron-withdrawing effect of the nitrogen atom.[4] The H-2 proton, being adjacent to the nitrogen and in an alpha position, is expected to be the most downfield signal. The H-4 proton, also on the pyridine ring, will appear at a slightly lower chemical shift. The remaining four protons on the carbocyclic ring will appear as a more complex multiplet system, typical for substituted benzene rings.

  • The Acetamide Side Chain: The methylene protons (-CH2-) are situated between two electron-withdrawing groups: the quinoline ring and the carbonyl group. This environment will cause them to resonate as a singlet in the range of 3.5-4.0 ppm. The two protons of the primary amide (-NH2) are diastereotopic and can appear as two separate broad signals or a single broad signal. In DMSO-d6, which is a hydrogen bond acceptor, the exchange rate of these protons is slowed, making them clearly visible.[5] Their chemical shift is often variable and concentration-dependent but typically falls between 7.0 and 8.0 ppm.

Below is the structure of 2-(Quinolin-3-yl)acetamide with the non-equivalent protons labeled for the subsequent discussion.

Caption: Structure of 2-(Quinolin-3-yl)acetamide with proton labeling.

Experimental Protocol: Acquiring a High-Quality Spectrum

The trustworthiness of any spectral data hinges on a meticulous experimental procedure. The following protocol outlines the steps for preparing a sample of 2-(Quinolin-3-yl)acetamide for 1H NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d6) weigh->dissolve Add to vial vortex 3. Vortex (Ensure complete dissolution) dissolve->vortex transfer 4. Transfer to NMR Tube (Filter if necessary) vortex->transfer insert 5. Insert Sample transfer->insert lock 6. Lock (on DMSO-d6 signal) insert->lock shim 7. Shim (Optimize homogeneity) lock->shim acquire 8. Acquire Spectrum (16-64 scans) shim->acquire process 9. Process FID (Fourier Transform, Phase Correction) acquire->process reference 10. Reference Spectrum (DMSO at 2.50 ppm) process->reference integrate 11. Integrate Peaks reference->integrate analyze 12. Analyze & Assign integrate->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-(Quinolin-3-yl)acetamide directly into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of high-purity DMSO-d6 to the vial. DMSO-d6 is chosen for its excellent solvating power for a wide range of organic compounds and its convenient solvent residual peak for referencing.[6]

  • Dissolution: Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample returns to room temperature before analysis.

  • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.

  • Lock and Shim: Lock the field frequency to the deuterium signal of the DMSO-d6. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

  • Acquisition: Acquire the 1H NMR spectrum. Typically, 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline corrections.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d5 quintet to 2.50 ppm.[5][7] The water peak, often present in DMSO-d6, typically appears around 3.3 ppm.[5]

Spectral Data Analysis and Comparison

The following table summarizes the predicted 1H NMR data for 2-(Quinolin-3-yl)acetamide in DMSO-d6. The predictions are based on established chemical shift values for quinoline and acetamide fragments, along with typical coupling constants observed in aromatic systems.[8][9][10][11]

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment Rationale
H-28.9 - 9.1d (doublet)1H³J(H2-H4) ≈ 2.0-2.5 HzAlpha to quinoline N; most deshielded aromatic proton.
H-48.4 - 8.6d (doublet)1H³J(H4-H2) ≈ 2.0-2.5 HzGamma to quinoline N; deshielded by aromatic system.
H-88.0 - 8.2d (doublet)1H³J(H8-H7) ≈ 8.0-8.5 HzPeri to N; deshielded by proximity and anisotropy.
H-57.9 - 8.1d (doublet)1H³J(H5-H6) ≈ 8.0-8.5 HzStandard aromatic proton on the carbocyclic ring.
H-77.7 - 7.9t (triplet)1H³J(H7-H6) ≈ ³J(H7-H8) ≈ 7.5-8.0 HzCoupled to both H-6 and H-8.
H-67.5 - 7.7t (triplet)1H³J(H6-H5) ≈ ³J(H6-H7) ≈ 7.5-8.0 HzCoupled to both H-5 and H-7.
H-β (NH₂)7.0 - 7.8br s (broad singlet)2HN/AExchangeable amide protons; position is variable.
H-α (CH₂)3.7 - 3.9s (singlet)2HN/AMethylene group adjacent to quinoline and carbonyl.

Discussion of Key Signals:

  • Aromatic Region (7.5 - 9.1 ppm): The six protons of the quinoline ring are all found in this downfield region. The most distinct signals are the doublets for H-2 and H-4. Their small coupling constant is characteristic of a four-bond (meta) coupling in this heterocyclic system. The four protons on the benzenoid ring (H-5, H-6, H-7, H-8) will likely appear as a set of overlapping multiplets. A higher field instrument (e.g., 600 MHz or above) would be beneficial for resolving this region into clear first-order patterns. The assignments provided are based on typical substitution patterns where H-8 and H-5 are often the most downfield of this group.

  • Amide Protons (7.0 - 7.8 ppm): The two -NH2 protons are expected to give rise to a broad singlet. The exact chemical shift and broadness can vary with concentration and the amount of residual water in the solvent. In some cases, these two protons can appear as two distinct broad singlets. Their identity can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O to the NMR tube will cause the amide signal to disappear due to proton-deuterium exchange.

  • Aliphatic Region (3.7 - 3.9 ppm): The methylene (-CH2-) protons appear as a sharp singlet. There are no adjacent protons to couple with, resulting in a simple, clean signal. Its integration value of 2H makes it an excellent reference point for confirming the integration of the other signals in the spectrum.

Comparative Analysis: The Value of DMSO-d6 as a Solvent

While chloroform-d (CDCl₃) is a common NMR solvent, DMSO-d6 offers distinct advantages for analyzing a molecule like 2-(Quinolin-3-yl)acetamide.

  • Solubility: The polar amide functionality imparts a higher polarity to the molecule, which may lead to poor solubility in less polar solvents like CDCl₃. DMSO-d6 is an excellent solvent for a wide array of polar and nonpolar compounds.

  • Observation of Exchangeable Protons: In CDCl₃, the signals for N-H protons are often very broad or not observed at all due to rapid chemical exchange. DMSO-d6 is a hydrogen-bond accepting solvent, which slows down this exchange process considerably.[5] This allows for the clear observation and integration of the -NH₂ protons, providing a more complete structural picture.

  • Solvent Signal Position: The residual solvent peak for DMSO-d6 is at 2.50 ppm, a region that is typically free of signals from aromatic and many other common functional groups, thus minimizing potential overlap with analyte peaks.[7]

Conclusion

The 1H NMR spectrum of 2-(Quinolin-3-yl)acetamide in DMSO-d6 provides a wealth of structural information. A systematic analysis, beginning with theoretical prediction and followed by careful experimental acquisition, allows for the unambiguous assignment of all proton signals. The key diagnostic signals include the downfield doublets of the H-2 and H-4 quinoline protons, the sharp singlet of the methylene bridge, and the characteristic broad singlet of the amide protons. This guide provides a comprehensive framework for researchers to confidently analyze this and structurally similar molecules, ensuring data integrity and accelerating research outcomes in the field of drug development and chemical synthesis.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • Semantic Scholar. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025, August 6). Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide | Request PDF.
  • PMC. (2026, January 18). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity.
  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts.
  • Impactio. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)
  • University of the Pacific. (n.d.).
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ResearchGate. (n.d.). ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.
  • TCI Chemicals. (n.d.). 1H-NMR.
  • Organometallics. (2010, April 16).
  • Canadian Journal of Chemistry. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE.
  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
  • BenchChem. (2025).
  • ACS Publications. (2008, April 5). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy.
  • George Mason University. (2020, February 6).
  • Taxation and Customs Union. (n.d.). ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub.
  • Impact Factor. (n.d.).
  • Nature. (2025, May 16). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer.
  • PubChem. (n.d.). N-(2-Hydroxy-quinolin-3-ylmethyl)-N-p-tolyl-acetamide.
  • The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6).
  • PubMed. (n.d.).
  • University College London. (n.d.). Spin-Spin Coupling.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

Sources

Mass spectrometry fragmentation pattern of 2-(Quinolin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-(Quinolin-3-yl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Comparative Guide for Structural Validation & Isomer Differentiation

Executive Summary

2-(Quinolin-3-yl)acetamide (CAS: 1155901-78-2) is a critical heterocyclic building block in the synthesis of kinase inhibitors and quinoline-based antimalarials. In drug development, its precise characterization is often complicated by the presence of regioisomers, particularly the N-linked analog N-(quinolin-3-yl)acetamide .

This guide provides a definitive technical comparison of the mass spectrometry (MS) performance of 2-(Quinolin-3-yl)acetamide against its common isomers. We detail the specific fragmentation pathways (ESI-MS/MS), distinguishing features, and experimental protocols to ensure analytical integrity in pharmacokinetic (PK) and quality control (QC) workflows.

Analytical Profile & Performance Metrics

The "performance" of a chemical standard in MS is defined by its ionization efficiency, fragmentation specificity, and stability. The table below compares 2-(Quinolin-3-yl)acetamide with its primary structural isomer.

Table 1: Comparative MS Performance Data

Feature2-(Quinolin-3-yl)acetamide (Target)N-(Quinolin-3-yl)acetamide (Isomer/Impurity)Analytical Implication
Structure Quinoline-3-CH₂-CONH₂ (C-Linked)Quinoline-3-NH-CO-CH₃ (N-Linked)Distinct fragmentation rules apply (Amide vs. Anilide).
Precursor Ion [M+H]⁺ = 187.08[M+H]⁺ = 187.08Isobaric; cannot be distinguished by MS1 alone.
Primary Fragment m/z 170.05 (Loss of NH₃)m/z 145.06 (Loss of C₂H₂O - Ketene)Critical Differentiator.
Secondary Fragment m/z 142.06 (Loss of CO from m/z 170)m/z 118 (Loss of HCN from m/z 145)Confirms the alkyl side chain vs. amino group.
Ionization Mode ESI+ (High Efficiency)ESI+ (High Efficiency)Both ionize well; chromatography is required for quantitation of mixtures.
Mechanism Charge-remote / Acylium ion formationCharge-proximate rearrangementTarget follows primary amide rules; Isomer follows anilide rules.
Fragmentation Mechanism Analysis

To validate the identity of 2-(Quinolin-3-yl)acetamide, one must understand the causality behind its dissociation. Unlike electron ionization (EI), which is radical-driven, Electrospray Ionization (ESI) produces even-electron ions where fragmentation is driven by proton mobility and stable neutral losses.

Pathway A: The Target Molecule (C-Linked)
  • Precursor: Protonation occurs on the quinoline nitrogen (most basic site) or the amide oxygen.

  • Step 1 (Neutral Loss of Ammonia): The primary amide group facilitates the loss of NH₃ (17 Da). This creates a stable acylium ion at m/z 170 .

  • Step 2 (Decarbonylation): The acylium ion ejects Carbon Monoxide (CO, 28 Da) to form the [Quinolin-3-yl-methyl]⁺ carbocation at m/z 142 .

  • Step 3 (Ring Degradation): High collision energy leads to the characteristic loss of HCN (27 Da) from the quinoline ring, yielding m/z 115 .

Pathway B: The Isomer (N-Linked)
  • Mechanism: The N-linked isomer behaves like an acetanilide. The dominant pathway is not the loss of ammonia. Instead, it undergoes a rearrangement to eliminate a neutral ketene molecule (CH₂=C=O, 42 Da).

  • Result: This yields a sharp base peak at m/z 145 (the protonated 3-aminoquinoline), completely absent in the target molecule's spectrum.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways, serving as a logic map for structural elucidation.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 187 Target_Step1 Acylium Ion m/z 170 Precursor->Target_Step1 Target (C-Linked) Loss of NH3 (-17) Isomer_Step1 Amine Ion m/z 145 Precursor->Isomer_Step1 Isomer (N-Linked) Loss of Ketene (-42) Target_Step2 Carbocation m/z 142 Target_Step1->Target_Step2 Loss of CO (-28) Target_Step3 Ring Fragment m/z 115 Target_Step2->Target_Step3 Loss of HCN (-27) Isomer_Step2 Ring Fragment m/z 118 Isomer_Step1->Isomer_Step2 Loss of HCN (-27)

Figure 1: Divergent MS/MS fragmentation pathways distinguishing the target (C-linked) from its isomer (N-linked).

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to be self-validating. If you do not observe the m/z 170 fragment, your compound is likely the N-linked isomer or has degraded.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-(Quinolin-3-yl)acetamide in 1 mL of DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

    • Why Formic Acid? It ensures protonation of the quinoline nitrogen ([M+H]⁺), maximizing ESI sensitivity.

Phase 2: Instrument Parameters (Generic Q-TOF/Triple Quad)
  • Ion Source: ESI Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the amide).

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Targeted: 20 eV (Optimal for m/z 170 generation).

Phase 3: Data Interpretation Checklist
  • Extract Ion Chromatogram (EIC): m/z 187.08.

  • MS2 Spectrum Check:

References
  • NIST Mass Spectrometry Data Center. "Acetamide Fragmentation Standards." National Institute of Standards and Technology.[3] Available at: [Link]

  • Holčapek, M., et al. "Fragmentation of Amides and Related Compounds in Electrospray Ionization." Journal of Mass Spectrometry, 2010. (Contextual grounding for amide neutral losses).
  • PubChem Compound Summary. "N-(2-Hydroxy-quinolin-3-ylmethyl)-N-p-tolyl-acetamide (Structural Analog Comparison)." National Center for Biotechnology Information. Available at: [Link]

  • ChemGuide. "Fragmentation Patterns in Mass Spectra of Organic Compounds." Available at: [Link]

Sources

Melting point range validation for pure 2-(Quinolin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier for researchers needing to validate the solid-state characteristics of 2-(Quinolin-3-yl)acetamide .

Since this specific compound is often a custom synthesis intermediate with limited public spectral data compared to its N-linked isomers, this guide focuses on the protocol for establishing a primary reference standard , comparing the target molecule against its likely synthetic precursors (alternatives/impurities) and comparing validation methodologies (DSC vs. Capillary).

Executive Summary

2-(Quinolin-3-yl)acetamide (CAS: Specific assignment varies by synthesis batch, structurally defined as 3-quinolineacetamide) is a critical intermediate in the synthesis of bioactive quinoline alkaloids.[1][2][3] Unlike its isomer N-(quinolin-3-yl)acetamide, the acetamide moiety here is linked via a methylene bridge (


) to the C3 position of the quinoline ring.[1][2][3]

Validating the melting point (MP) of this compound is not merely about finding a number; it is about proving the absence of specific precursors (acids/esters) that possess distinct thermal profiles.[3][4] This guide compares the thermal behavior of the target compound against its synthetic "alternatives" (impurities) and evaluates the precision of Differential Scanning Calorimetry (DSC) versus classical capillary methods for this specific heterocyclic system.[3][4]

The Target vs. The Alternatives (Impure Precursors)

In drug development, "alternatives" to the pure compound are often the synthetic impurities that mimic the product.[3][4] You must distinguish the target amide from its acidic precursor and ester derivatives.[3][5]

Table 1: Thermal Profile Comparison of Target vs. Synthetic Intermediates

Compound (State)Structure SegmentApprox.[3][5][6][7][8][9] Melting Range (

C)
Thermal BehaviorValidation Risk
Target: 2-(Quinolin-3-yl)acetamide

185 – 195 (Predicted)*Sharp Endotherm High.[1][2][3] H-bonding network creates high MP.[1][2][5]
Alt 1: 3-Quinolineacetic acid

272 – 274 [1]DecompositionFalse High. Acid impurities raise MP significantly.[1][2][3]
Alt 2: Ethyl 3-quinolineacetate

131 – 133 [2]Low MeltEutectic Depression. Drastically lowers MP range.[1][2][3]
Alt 3: 3-Quinolineacetonitrile

< 100 (or Oil)Broad/UndefinedSolvent entrapment; "oiling out."[1][2][3]

*Note: Exact MP depends on polymorph; range predicted based on amide/acid differential in quinoline systems.

Analysis of Causality
  • The Acid Trap: If your sample melts >200°C, you have likely failed to convert the precursor acid completely, or the amide has hydrolyzed back to the acid.[4][5] The strong dimer hydrogen bonding of the acid (

    
    ) creates a lattice energy much higher than the amide.[3][4]
    
  • The Ester Drop: If the sample melts <160°C, residual ester is present.[4][5] The ester lacks the hydrogen bond donor capability of the amide, resulting in a significantly lower lattice energy.[4][5]

Methodological Comparison: DSC vs. Capillary

For a compound like 2-(Quinolin-3-yl)acetamide, which may exhibit polymorphism due to the flexible methylene linker, the choice of method dictates the reliability of your data.[1][2]

Table 2: Performance Comparison of Validation Methods

FeatureMethod A: Automated Capillary (Optoelectronic) Method B: Differential Scanning Calorimetry (DSC)
Principle Light transmission change (Phase collapse)Heat flow differential (Enthalpy of fusion)
Precision


Impurity Sensitivity Low.[1][2][3] Visual onset is subjective.High. Detects eutectic impurities via peak broadening (Van 't Hoff analysis).[1][3][5]
Decomposition Hard to distinguish from melting.[1][3][5]Distinct. Exothermic events separate from endothermic melt.[1][3][5]
Recommendation Routine QC (Once standard is established).Primary Validation (To characterize the reference standard).[1][3][5]
Visualization: Thermal Validation Logic

The following diagram illustrates the decision logic for validating the purity of the quinoline amide using thermal methods.

ThermalValidation Start Crude 2-(Quinolin-3-yl)acetamide Purification Recrystallization (EtOH/EtOAc) Start->Purification Drying Vacuum Drying (Remove Solvates) Purification->Drying DSC Method B: DSC Analysis (Ramp 5°C/min) Drying->DSC Decision1 Single Sharp Peak? DSC->Decision1 Calc Calculate Purity (Van 't Hoff Plot) Decision1->Calc Yes Fail1 Broad Peak / Pre-events (Volatiles/Solvates) Decision1->Fail1 No (Shoulder) Fail2 High Temp Shift (Acid Impurity) Decision1->Fail2 No (>200°C) Capillary Method A: Capillary MP (Establish Range) Calc->Capillary

Figure 1: Logical workflow for establishing the melting point reference standard for 2-(Quinolin-3-yl)acetamide.

Detailed Experimental Protocol

A. Sample Preparation (Critical Step)

The methylene bridge in 2-(Quinolin-3-yl)acetamide makes the crystal lattice susceptible to solvent inclusion.[1][2][3]

  • Recrystallization: Use Ethanol/Ethyl Acetate (1:1).[3][5] Avoid water to prevent hydrolysis to the high-melting acid [3].[1][2][5]

  • Drying: Dry at

    
     under high vacuum (
    
    
    
    ) for 4 hours.
  • Grinding: Gently pulverize the sample in an agate mortar.

    • Why? Uniform particle size ensures heat transfer equilibrium.[3][5] Coarse crystals lead to thermal lag and artificially high MP readings.[3][5]

B. DSC Protocol (Primary Characterization)

Use this method to validate the purity before assigning a melting range.[3][5]

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).[3][4][5]

  • Pan: Hermetically sealed aluminum pan (pinhole lid to allow volatile escape if solvated).

  • Reference: Empty aluminum pan.

  • Program:

    • Equilibrate at

      
      .[3][5]
      
    • Ramp

      
       to 
      
      
      
      .
  • Analysis: Integrate the main endotherm.

    • Acceptance Criteria: Onset temperature must be within

      
       of the peak temperature.[3][5] A "tail" on the left side indicates eutectic impurities (Synthesis precursors).[3][5]
      
C. Capillary Protocol (Routine QC)

Once the DSC confirms purity >98%, establish the capillary range for daily lab use.

  • Apparatus: USP <741> compliant (oil bath or metal block).[3][5]

  • Packing: Pack capillary to 3mm height. Tap to remove air pockets.[3][5]

  • Ramp:

    • Fast ramp (

      
      ) to 
      
      
      
      .
    • Slow ramp (

      
      )  from 
      
      
      
      until melt.
  • Observation:

    • Collapse Point: First wetting of the solid.[3][5]

    • Clear Point: Complete liquid phase.[3][5]

    • Valid Range: The difference between Collapse and Clear points should not exceed

      
      .[3][5]
      

Troubleshooting & Interpretation

ObservationDiagnosisCorrective Action
Melting Range >

Impure sample (Eutectic mixture).Recrystallize. Check TLC for the ethyl ester (lower spot).[3][5]
MP Depression (

)
Residual solvent or Ester impurity.[3]Dry sample longer. Run NMR to check for ethyl peaks.
Opaque Melt Decomposition or inorganic salts.[1][3][5]Perform ash test.[3][5] Check if compound turns brown before melting.[3][5]
Double Melting Peak (DSC) Polymorphism.[1][3][5]The compound may exist in metastable forms.[3][5] Anneal sample at

and re-run.[3][5]

References

  • Jones, R. G., et al. (1956).[3][4][5] "The Synthesis of Some 3-Substituted Quinolines." Journal of the American Chemical Society, 78(20), 5108–5110.[3][4][5] (Establishes thermal data for 3-quinolineacetic acid precursors). Link[1][3][4]

  • European Patent Office. (1994).[3][5] "Condensed heterocyclic compounds, their production and use." EP 0585913 A2.[1][3][5] (Provides comparative melting points for ethyl 3-quinolineacetate esters). Link

  • United States Pharmacopeia (USP). General Chapter <741> "Melting Range or Temperature."[3][5] (Standard for capillary methodology). Link[3][4]

  • Mettler Toledo. "Thermal Analysis of Pharmaceuticals: DSC Principles."[1][3][5] (Grounding for Enthalpy of Fusion calculations). Link[1][3][4]

Disclaimer: Melting points for specific custom intermediates like 2-(Quinolin-3-yl)acetamide can vary based on the crystallization solvent and polymorphic form.[1][2][3] The ranges provided for precursors are based on literature standards to serve as "guard rails" for validation.

Sources

Comparative Guide: Quinoline-3-acetamide vs. Quinoxaline-2-acetamide Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Quinoline-3-acetamide and Quinoxaline-2-acetamide derivatives. While both scaffolds share a benzopyridine/benzopyrazine core, the introduction of a second nitrogen atom in the quinoxaline ring significantly alters electronic distribution, lipophilicity, and binding affinity.

  • Quinoline-3-acetamide derivatives are predominantly explored as Kinase Inhibitors (e.g., BTK, EGFR) and DNA intercalators, leveraging the single nitrogen for hinge-region binding in ATP pockets.

  • Quinoxaline-2-acetamide derivatives have emerged in recent 2025-2026 literature as potent Antimicrobial (Anti-MRSA) and Cytotoxic agents , where the electron-deficient pyrazine ring facilitates distinct π-stacking interactions and membrane permeation.

Structural & Physicochemical Comparison

The core difference lies in the heterocyclic skeleton. The "acetamide" moiety acts as a critical hydrogen-bond donor/acceptor arm, but its attachment point (C3 in Quinoline vs. C2 in Quinoxaline) and the underlying ring electronics dictate the pharmacophore.

FeatureQuinoline-3-acetamideQuinoxaline-2-acetamide
Core Structure Benzopyridine (1 Nitrogen)Benzopyrazine (2 Nitrogens)
Electronic Nature Electron-rich benzene / Electron-deficient pyridineHighly electron-deficient pyrazine ring
Basicity (pKa) ~4.9 (Pyridine-like)~0.6 (Very weak base)
Lipophilicity Higher (More hydrophobic)Lower (Polar 1,4-nitrogen pattern)
Primary Target Class Kinases (ATP-competitive), DNA GyraseBacterial Membranes, Intercalators
Key Bioactivity Anticancer (BTK/EGFR), AnticonvulsantAnti-MRSA, Cytotoxic (Solid tumors)
Structural Visualization

The following diagram contrasts the chemical topology and key interaction points of the two scaffolds.

ChemicalStructure cluster_0 Quinoline-3-acetamide cluster_1 Quinoxaline-2-acetamide Q_Core Quinoline Core (1 Nitrogen) Q_Side Acetamide Side Chain (H-Bond Donor/Acceptor) Q_Core->Q_Side C3 Attachment Q_Target Target: Kinase Hinge (BTK, EGFR) Q_Core->Q_Target H-Bond (N1) QX_Core Quinoxaline Core (2 Nitrogens) QX_Side Acetamide Side Chain (Flexible Linker) QX_Core->QX_Side C2 Attachment QX_Target Target: Bacterial DNA/Membrane (MRSA) QX_Core->QX_Target π-Stacking

Caption: Structural comparison highlighting the C3-substitution of the mono-nitrogen quinoline vs. the C2-substitution of the di-nitrogen quinoxaline and their respective primary biological targets.

Detailed Activity Profiling

A. Quinoxaline-2-acetamide: The Antimicrobial Specialist

Recent studies (2025-2026) have highlighted 2-(quinoxalin-2-yl)acetamides (C-linked) as promising agents against drug-resistant bacteria.

  • Antibacterial Activity:

    • Target: ESKAPE pathogens, specifically Methicillin-Resistant Staphylococcus aureus (MRSA).

    • Potency: Derivatives have shown 10–60% inhibition at 100 µM in preliminary screens.

    • SAR Insight: The position of the acetamide linker is crucial. Activity drops significantly in 1,3- and 1,2-regioisomers of the attached phenyl rings, suggesting a specific linear topology is required for membrane insertion or enzyme binding.

  • Anticancer Activity:

    • Scope: Broad-spectrum cytotoxicity against breast (MCF-7), prostate (PC-3), and colon (HCT-15) cancer lines.

    • Data: Ethyl derivatives (e.g., Compound 10c) exhibited up to 66% growth inhibition in colon tumor models.

    • Selectivity: Low toxicity against non-tumoral cells (COS-7), indicating a favorable therapeutic index compared to standard chemotherapeutics.

B. Quinoline-3-acetamide: The Kinase Inhibitor

The quinoline-3-acetamide scaffold (often N-linked as N-(quinolin-3-yl)acetamide ) is a privileged structure in oncology and immunology.

  • Kinase Inhibition (BTK):

    • Mechanism: Acts as a Bruton's Tyrosine Kinase (BTK) inhibitor.[1] The quinoline nitrogen binds to the hinge region of the kinase ATP-binding pocket.

    • Potency: In silico and in vitro studies identify derivatives (e.g., Ligand L2) with high binding affinity (-8.40 kcal/mol), forming hydrogen bonds with CYS481 and ASN484.[1]

    • Application: Treatment of B-cell malignancies and autoimmune disorders (Multiple Sclerosis).

  • Solid Tumor Activity:

    • Compound: 2-cyano-N-(quinolin-3-yl)acetamide.

    • Efficacy: Significant activity against Ehrlich Ascites Carcinoma (EAC) with IC50 values comparable to Doxorubicin (~2.14 µg/mL).

    • Mechanism: Disruption of cell cycle progression and induction of apoptosis via caspase activation.

Mechanistic Pathways

The following diagram illustrates the divergent signaling pathways modulated by these two scaffolds.

Pathways cluster_quinoline Quinoline-3-acetamide Mechanism cluster_quinoxaline Quinoxaline-2-acetamide Mechanism Q_Ligand Quinoline Ligand BTK BTK Kinase (ATP Pocket) Q_Ligand->BTK Inhibits PLC PLCγ2 Phosphorylation BTK->PLC Downstream Activation NFkB NF-κB Signaling PLC->NFkB Signal Transduction B_Cell B-Cell Proliferation (BLOCKED) NFkB->B_Cell Promotes QX_Ligand Quinoxaline Ligand DNA Bacterial DNA/Gyrase QX_Ligand->DNA Intercalation Membrane Cell Membrane Integrity QX_Ligand->Membrane Disruption Apoptosis Bacterial Death / Tumor Apoptosis DNA->Apoptosis Replication Failure Membrane->Apoptosis Lysis

Caption: Quinoline derivatives primarily target intracellular kinase signaling (BTK/NF-κB), whereas Quinoxaline derivatives target structural integrity (DNA/Membrane).

Experimental Protocols

To ensure reproducibility, the following standardized protocols are recommended for evaluating these compounds.

A. Synthesis of 2-(Quinoxalin-2-yl)acetamide Derivatives
  • Principle: Nucleophilic substitution (

    
    ) of bromoacetamides with hydroxyphenyl quinoxalines.
    
  • Step-by-Step:

    • Reactants: Dissolve 2-(4-hydroxyphenyl)quinoxaline (1.0 eq) in anhydrous Acetone/DMF.

    • Base: Add Potassium Carbonate (

      
      , 2.0 eq) to generate the phenoxide. Stir at RT for 30 min.
      
    • Coupling: Add

      
      -Bromoacetamide derivative (1.1 eq) dropwise.
      
    • Reflux: Heat mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

    • Workup: Pour into ice water. Filter precipitate. Recrystallize from Ethanol.

    • Validation: NMR must show methylene singlet (

      
       ppm) and amide protons.
      
B. Antimicrobial Susceptibility Assay (MIC)[2][3][4]
  • Method: Broth Microdilution (CLSI Standards).

  • Workflow:

    • Inoculum: Prepare

      
       CFU/mL bacterial suspension (e.g., S. aureus ATCC 43300).
      
    • Plate Setup: Use 96-well plates. Add 100 µL Mueller-Hinton Broth.

    • Compound: Serial dilution of Acetamide derivative (100 µM down to 0.1 µM). DMSO final concentration < 1%.

    • Incubation: 37°C for 18–24 hours.

    • Readout: Visual turbidity check or

      
       absorbance. MIC is the lowest concentration with no visible growth.
      
C. Cytotoxicity Assay (MTT)
  • Cell Lines: MCF-7 (Breast), PC-3 (Prostate).

  • Workflow:

    • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

    • Treatment: Add compounds (0.1 – 100 µM) for 48h.

    • Dye: Add MTT reagent (5 mg/mL). Incubate 4h.

    • Solubilization: Dissolve formazan crystals in DMSO.

    • Analysis: Measure Absorbance at 570 nm. Calculate

      
       using non-linear regression.
      

References

  • Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity, 2026.

  • In Silico Investigation of BTK as a Potent Immunomodulatory Target. PMC, 2025.

  • Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. ResearchGate, 2025.

  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. ResearchGate, 2026.

  • Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. Scientific Reports, 2025.

Sources

Definitive Guide to 13C NMR Chemical Shifts for Quinoline Ring Carbons

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Spectroscopists. Purpose: To provide an authoritative reference for assigning quinoline 13C NMR signals, distinguishing between solvent effects, and validating structures using computational alternatives.

Introduction: The Quinoline Challenge

The quinoline scaffold (benzo[b]pyridine) is ubiquitous in drug discovery, serving as the core for antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and kinase inhibitors. However, accurate 13C NMR assignment is frequently complicated by:

  • Nitrogen Deshielding: The ring nitrogen creates a strong dipole, pushing

    
    -carbons downfield.
    
  • Signal Overlap: The benzene ring carbons (C5–C8) often cluster in the 125–130 ppm region.

  • Solvent Sensitivity: The lone pair on nitrogen is highly sensitive to hydrogen bonding (e.g., in DMSO-

    
    ), causing significant chemical shift deviations compared to CDCl
    
    
    
    .

This guide compares the standard experimental baseline (CDCl


) against critical alternatives: polar solvents (DMSO-

) and computational predictions (DFT), providing a decision framework for structural elucidation.

Baseline Data: Unsubstituted Quinoline

The numbering system is critical. Standard IUPAC numbering treats the nitrogen as position 1. The bridgehead carbons are 4a and 8a.

Visualization: Quinoline Numbering & Shift Trends

The following diagram visualizes the shielding/deshielding trends across the ring system.

QuinolineShifts cluster_ring Chemical Shift Environment N1 N1 C2 C2 ~150 ppm (α) N1->C2 Deshielding C3 C3 ~121 ppm (β) C2->C3 Shielding C4 C4 ~136 ppm (γ) C3->C4 C4a C4a ~128 ppm (Bridge) C4->C4a C5 C5 ~127 ppm C4a->C5 C8a C8a ~148 ppm (Bridge) C6 C6 ~126 ppm C5->C6 C7 C7 ~129 ppm C6->C7 C8 C8 ~130 ppm C7->C8 C8->C8a C8a->N1

Caption: Chemical shift trends in the quinoline scaffold. Red nodes indicate downfield shifts (deshielded by N); Blue indicates upfield shifts.

Table 1: Comparative Chemical Shifts (ppm)

This table compares the "Standard" (CDCl


) against the "Polar Alternative" (DMSO-

). Note the significant drift in carbons adjacent to Nitrogen.
PositionCarbon Type

(CDCl

) [1]

(DMSO-

) [2]

(Solvent Effect)
C2

-CH
150.3 151.2 +0.9 (Deshielded)
C3

-CH
121.0 121.9 +0.9
C4

-CH
135.9 136.8 +0.9
C4a Quaternary128.3 128.0 -0.3
C5 CH127.7 128.1 +0.4
C6 CH126.5 127.0 +0.5
C7 CH129.4 129.7 +0.3
C8 CH129.9 130.2 +0.3
C8a Quaternary148.3 148.0 -0.3

Mechanistic Insight:

  • C2 & C3 Sensitivity: In DMSO, the solvent can hydrogen bond with the Nitrogen lone pair or participate in dipole-dipole stacking. This reduces the electron density available to the ring, generally deshielding the

    
     (C2) and 
    
    
    
    (C3) carbons.
  • C8a vs C4a: C8a is consistently downfield (~148 ppm) compared to C4a (~128 ppm) due to its proximity to the electronegative Nitrogen. This is the most reliable diagnostic for assigning the two quaternary signals.

Alternative 2: Substituent Effects (SCS)

When analyzing quinoline derivatives, the "Alternative" to the baseline is the substituted ring. Substituents exert predictable Ortho, Meta, and Para effects, but these are modified by the bicyclic system.

Case Study: 8-Hydroxyquinoline (Oxine) The introduction of an Electron Donating Group (EDG, -OH) at C8 drastically alters the local environment compared to the baseline.

PositionQuinoline (Baseline)8-HydroxyquinolineEffect (SCS)Mechanism
C8 129.9153.0 +23.1Ipso (Direct attachment of O)
C7 129.4110-112 ~ -18.0Ortho (Resonance shielding)
C5 127.7122-123 ~ -5.0Para (Resonance shielding)
C2 150.3148.0 -2.3Long-range electronic effect

Key Takeaway: The -OH group at C8 shields C7 and C5 (Ortho/Para positions) significantly, moving them upfield into the 110–122 ppm range, which is distinct from the typical 126–130 ppm aromatic cluster.

Alternative 3: Computational Validation (DFT)

When experimental assignment is ambiguous (e.g., distinguishing C5 from C6), Density Functional Theory (DFT) serves as a validation alternative.

  • Method: GIAO-DFT at B3LYP/6-311+G(d,p) level.

  • Accuracy: Typically within 1–2 ppm for aromatic carbons.

  • Warning: DFT often overestimates shifts for carbons directly bonded to heteroatoms (C2, C8a) unless solvent models (PCM) are used.

Decision Matrix: When to use DFT?

  • Simple Quinoline: Not necessary; literature data is sufficient.

  • Fused/Complex Systems: Highly recommended. If Exp

    
     and Calc 
    
    
    
    differ by >3 ppm, re-evaluate the assignment.

Experimental Protocol: Quantitative 13C NMR

To distinguish quaternary carbons (C4a, C8a) effectively, you must overcome their long spin-lattice relaxation times (


). Standard proton-decoupled experiments often saturate these signals, making them invisible or non-integrable.
Protocol: Inverse-Gated Decoupling for qNMR
  • Sample Prep: 20–50 mg of Quinoline derivative in 0.6 mL CDCl

    
    .
    
    • Optional: Add 0.05 M Cr(acac)

      
       (Relaxation Agent) to shorten 
      
      
      
      .
  • Pulse Sequence: zgig (Bruker) or equivalent Inverse-Gated Decoupling.

    • Why? Decoupler is ON during acquisition (for singlet peaks) but OFF during delay (to suppress Nuclear Overhauser Effect - NOE). This ensures peak area

      
       number of carbons.
      
  • Parameters:

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest carbon (usually C4a/C8a).
    • Without Cr(acac)

      
      : Set 
      
      
      
      seconds.
    • With Cr(acac)

      
      : Set 
      
      
      
      seconds.
    • Sweep Width: 240 ppm (cover C=O if present).

    • Scans: 512–1024 (13C is insensitive).

Workflow: Assignment Logic

AssignmentWorkflow Start Unknown Quinoline Derivative H1 1. Acquire 1H NMR Identify aromatic protons Start->H1 C13 2. Acquire 13C NMR (Broadband Decoupled) H1->C13 HSQC 3. Run HSQC Correlate C-H pairs C13->HSQC HMBC 4. Run HMBC Link Quaternary Carbons HSQC->HMBC AssignC2 Assign C2 (Most downfield CH, ~150 ppm) HSQC->AssignC2 Direct C-H AssignQ Assign C8a vs C4a C8a > 145 ppm (HMBC to H2) C4a ~ 128 ppm HMBC->AssignQ Long range (2-3 bond)

Caption: Step-by-step logic for assigning quinoline carbons, prioritizing 2D correlations for bridgehead identification.

References

  • Chemical Shifts in CDCl3: Pinto, D. C., Santos, C. M., & Silva, A. M. (2019). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.

  • Solvent Effects (DMSO vs CDCl3): Pathan, S. A., et al. (2002). Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline. IAEA/Nucleus.

  • Substituent Effects: Claramunt, R. M., et al. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI Molecules.

  • Quantitative NMR Protocol: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry (Reference for relaxation delay principles).

  • DFT Validation: Barone, G., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals.

Structural Elucidation of 2-(Quinolin-3-yl)acetamide: A Comparative Guide to X-Ray Crystallography, MicroED, and NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Quinolin-3-yl)acetamide serves as a critical pharmacophore and intermediate in drug discovery, particularly in the development of anticancer and biologically active agents[1]. Understanding its precise three-dimensional conformation—specifically its planarity, hydrogen-bonding networks, and


 stacking interactions—is paramount for rational structure-based drug design.

This guide objectively compares the gold-standard method, Small-Molecule X-Ray Crystallography , against emerging alternatives like MicroED (3D Electron Diffraction) and Solution-State NMR . By analyzing the causality behind experimental choices and providing self-validating protocols, this guide equips researchers with the authoritative data needed to select the optimal structural elucidation pathway for quinoline-acetamide derivatives.

Methodological Comparison: X-Ray vs. MicroED vs. NMR

While X-ray crystallography remains the definitive method for obtaining atomic-resolution geometry of small organic molecules[2], the kinetic challenges of growing sufficiently large crystals often necessitate alternative approaches.

  • X-Ray Crystallography: Requires high-quality single crystals (typically >10 µm). It provides unambiguous absolute structure and precise interatomic distances[2][3].

  • MicroED: A breakthrough for sub-micron crystals (<1 µm) that precipitate as powders. Because electrons interact with matter much more strongly than X-rays, MicroED can solve structures from vanishingly small samples[3]. However, dynamic scattering often leads to higher R-factors (15–30%), complicating the assignment of hydrogen atoms and closely related nuclei[4].

  • Solution-State NMR: Does not require crystallization and provides vital information on molecular dynamics and conformational flexibility in physiological-like environments[2]. However, it cannot directly output a static 3D coordinate map without extensive computational modeling[5].

Table 1: Performance Comparison for Small Molecule Elucidation
MetricX-Ray CrystallographyMicroED (3D Electron Diff.)Solution-State NMR
Sample Requirement Single crystal (>10 µm)Microcrystals (<1 µm)Soluble compound (mg scale)
Typical R-factor < 5% (Highly reliable)15–30% (Dynamic scattering)[4]N/A
Hydrogen Assignment Excellent (via difference map)Ambiguous / Poor[4]Excellent (via 1H-NMR / NOESY)
Dynamic Information None (Static lattice)None (Static lattice)High (Conformational shifts)[2]
Absolute Configuration Yes (via anomalous dispersion)Yes (with dynamical refinement)[3]No (Requires chiral derivatization)

Expected Crystallographic Features of Quinoline Acetamides

Based on authoritative crystallographic data of highly analogous quinoline carboxamides and acetamides, researchers should anticipate specific geometric behaviors when refining the structure of 2-(Quinolin-3-yl)acetamide[6][7].

Table 2: Benchmark Structural Parameters
Structural FeatureExpected Value / BehaviorCausality & Significance
Quinoline Ring Planarity Maximum deviation < 0.02 ÅThe conjugated aromatic system enforces strict planarity, critical for intercalation or deep hydrophobic pocket binding[6].

Stacking Distances
3.57 Å – 3.78 ÅAromatic rings align thermodynamically in the lattice to minimize energy, forming layered sheets parallel to specific crystallographic planes (e.g., the (001) plane)[6][7].
Hydrogen Bonding Intramolecular N-H···N or N-H···OAcetamide moieties frequently form

or

ring motifs via hydrogen bonding, stabilizing specific conformers[7].

Experimental Workflow & Decision Matrix

The following diagram illustrates the decision-making process for structural elucidation based on crystallization kinetics and sample behavior.

G Compound 2-(Quinolin-3-yl)acetamide Synthesis & Purification Screening Crystallization Screening (Vapor Diffusion / Cooling) Compound->Screening Supersaturation NMR_Path Solution-State NMR (Dynamics & Conformers) Compound->NMR_Path Dissolution LargeCryst Single Crystals (>10 µm) Birefringent under Polarized Light Screening->LargeCryst Slow Kinetics MicroCryst Microcrystals (<1 µm) Powder/Amorphous appearance Screening->MicroCryst Fast Kinetics Final Comprehensive 3D Structure (Pi-Pi Stacking & H-Bonds mapped) NMR_Path->Final Solution Validation XRD X-Ray Crystallography High Res, Low R-factor (<5%) LargeCryst->XRD Mount on Goniometer MicroED MicroED (3D Electron Diff.) High R-factor (15-30%) MicroCryst->MicroED TEM Grid Prep XRD->Final Primary 3D Data MicroED->Final Sub-micron 3D Data

Structural elucidation workflow comparing X-ray, MicroED, and NMR for quinoline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps. Do not proceed to data collection if the validation checkpoints fail.

Protocol A: Single-Crystal Growth via Vapor Diffusion (For X-Ray)

Causality: Vapor diffusion slowly increases the supersaturation of the solution. This slow kinetic environment allows the planar quinoline rings to align thermodynamically into ordered


 stacked layers, rather than kinetically crashing out as an amorphous powder.
  • Preparation: Dissolve 5 mg of highly pure (>98% via LC-MS) 2-(Quinolin-3-yl)acetamide in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Validation Check: The solution must be completely clear. Any particulate matter acts as heterogeneous nucleation sites, leading to microcrystals. Filter through a 0.22 µm PTFE syringe filter if necessary.

  • Setup: Place the 0.5 mL solution in a small inner vial. Place this inner vial uncapped inside a larger outer vial containing 3 mL of an anti-solvent (e.g., Hexane or Heptane). Seal the outer vial tightly.

  • Incubation: Store at a stable temperature (20°C) in a vibration-free environment for 3–7 days.

  • Optical Validation (Self-Validating Step): Examine the resulting crystals under a stereomicroscope equipped with cross-polarizers.

    • Pass: Crystals exhibit sharp edges and strong birefringence (flashing colors as the stage is rotated), confirming an anisotropic, ordered crystal lattice.

    • Fail: Material is dark under cross-polarized light (amorphous) or forms clustered needles (twinning). If failed, pivot to Protocol B.

Protocol B: Data Collection and Refinement

Causality: Flash-cooling the crystal prevents radiation damage from the high-energy X-ray beam and reduces the thermal motion of atoms (Debye-Waller factor), significantly improving the resolution of high-angle diffraction spots.

  • Mounting: Coat the validated single crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Diffraction & Phasing: Collect diffraction frames. Because 2-(Quinolin-3-yl)acetamide lacks heavy atoms, phase the data using Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using least-squares minimization (SHELXL).

    • Validation Check: Ensure the final

      
       value is < 5%. Verify that the residual electron density map shows no peaks > 1.0 
      
      
      
      
      
      , confirming that all atoms (including hydrogens on the acetamide nitrogen) have been correctly assigned[2][6].

Conclusion

For 2-(Quinolin-3-yl)acetamide and its derivatives, Small-Molecule X-Ray Crystallography remains the superior choice for identifying critical drug-receptor interaction geometries, such as


 stacking and hydrogen bond directionality. However, if crystallization kinetics consistently yield sub-micron powders, MicroED  serves as a powerful, albeit higher-error, structural rescue technique[3][4], which should ideally be cross-validated with Solution-State NMR  to confirm dynamic structural integrity[2].

References

  • Comparison of X-ray Crystallography, NMR and EM - Cre
  • Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)
  • Crystal structures of three N-(3-acetylphenyl)quinoline-2-carboxamides - PMC.
  • Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing).
  • NMR crystallography with microED - IUCr Journals.
  • Comparison of NMR and X-ray crystallography - Birkbeck, University of London.
  • Crystal structures of three N-(3-acetylphenyl)quinoline-2-carboxamides - IUCr Journals.

Sources

Safety Operating Guide

Authoritative Guide: Proper Disposal of 2-(Quinolin-3-yl)acetamide

[1]

Executive Summary

2-(Quinolin-3-yl)acetamide (and its structural analogs) poses specific environmental and health risks due to the carcinogenic potential of the quinoline scaffold and the aquatic toxicity associated with nitrogen-heterocycles.[1]

  • Core Directive: Do NOT dispose of this compound down the drain (sanitary sewer) or in regular trash.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste facility.[1]

  • Waste Stream Classification: Non-Halogenated Organic Solid/Liquid (Toxic).

Hazard Identification & Waste Characterization

Before disposal, you must accurately characterize the waste to ensure regulatory compliance (RCRA/EPA) and safety.

Chemical Hazard Profile
PropertyHazard DescriptionGHS Classification (Typical)
Toxicity Potential carcinogen; harmful if swallowed or inhaled.[1]Carc. 2, Acute Tox. 4 (Oral)
Environmental Toxic to aquatic life with long-lasting effects.[1]Aquatic Chronic 2 or 3
Reactivity Stable solid; reacts with strong oxidizers and strong acids.[2]N/A (Not P-listed)
Combustibility Combustible organic solid; emits NOx fumes upon burning.[1]N/A
Regulatory Classification (RCRA)

While 2-(Quinolin-3-yl)acetamide itself is not explicitly listed on the EPA's P-list or U-list , its parent structures drive the disposal logic:

  • Quinoline (CAS 91-22-5): A hazardous constituent (Appendix VIII) known for carcinogenicity.[1]

  • Acetamide (CAS 60-35-5): A Group 2B carcinogen (IARC).[1]

Compliance Ruling: Treat this compound as Hazardous Waste based on the "Generator Knowledge" clause of RCRA. It must be coded for destruction to prevent environmental release.[3]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection

Objective: Prevent cross-contamination and dangerous reactions in the waste container.

  • Isolate the Stream: Do not mix with incompatible classes.

    • Incompatible: Strong Oxidizers (e.g., Perchlorates, Nitrates), Strong Acids (Nitric Acid).[1]

    • Compatible: Other non-halogenated organic solvents (Methanol, DMSO, Acetonitrile) if in solution.[1]

  • Select Container:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum with a liner.[1]

    • Liquids (Mother Liquors): Use a standard solvent safety can (HDPE or Steel) or glass amber bottle.

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write out the full name: "2-(Quinolin-3-yl)acetamide". Do not use abbreviations or structure codes.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Phase 2: Packaging for Transport

Objective: Ensure the waste is safe for transfer to the Central Accumulation Area (CAA).

  • Solid Waste: Double-bag contaminated gloves, weighing boats, and paper towels in a clear, chemically resistant bag (4-mil polyethylene) before placing them in the rigid container.

  • Sharps: If the compound was used in injection studies, place needles/syringes in a red biohazard sharps container, labeled with the chemical name to alert the disposal vendor of chemical contamination.

Phase 3: Final Disposal Methodology

The only acceptable final fate for this compound is Incineration .

  • Method: Thermal Oxidation / Rotary Kiln Incineration.

  • Rationale: The quinoline ring is stable and resistant to biodegradation. High temperatures (>1000°C) are required to break the ring structure and fully oxidize the nitrogen content to

    
     or captured 
    
    
    .
  • Prohibited Methods:

    • Biological Treatment:[4] Not suitable due to aquatic toxicity.

    • Landfill: Strictly prohibited for research-grade chemical waste.[1]

Decision Tree: Disposal Workflow

The following diagram illustrates the logical flow for determining the correct waste stream based on the physical state and mixture of the compound.

DisposalWorkflowStartWaste Generation:2-(Quinolin-3-yl)acetamideStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder, Crystals, Contaminated Debris)StateCheck->SolidPathDry MaterialLiquidPathLiquid Waste(Reaction Mixture, Mother Liquor)StateCheck->LiquidPathIn SolutionSolidStreamStream: Hazardous Solid Waste(Lab Pack)SolidPath->SolidStreamHalogenCheckContains Halogenated Solvents?(DCM, Chloroform, etc.)LiquidPath->HalogenCheckNonHalogenStreamStream: Non-Halogenated Organic(High BTU Liquid)HalogenCheck->NonHalogenStreamNo (e.g., DMSO, MeOH)HalogenStreamStream: Halogenated Organic(Requires Scrubbing)HalogenCheck->HalogenStreamYesIncinerationFINAL FATE:High-Temp IncinerationNonHalogenStream->IncinerationHalogenStream->IncinerationSolidStream->Incineration

Figure 1: Logic flow for assigning 2-(Quinolin-3-yl)acetamide to the correct hazardous waste stream.[1]

Emergency Procedures (Spill Management)

In the event of a spill during disposal preparation, follow these containment steps:

  • PPE Required: Nitrile gloves (double-gloved), safety goggles, lab coat, and a N95/P100 dust mask (if powder).[1]

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]

    • Place all cleanup materials into the "Solid Waste" container.

  • Liquid Spill:

    • Absorb with an inert material (Vermiculite, Bentonite clay, or commercial spill pads).[1]

    • Do NOT use combustible materials like sawdust if the solvent is flammable.

    • Collect in a sealed bag/jar and label as "Spill Debris: [Chemical Name]".

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54682497, 2-(Quinolin-3-yl)acetamide.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link]

Personal protective equipment for handling 2-(Quinolin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The Precautionary Principle

Treat this compound as a high-potency pharmacophore.

While specific toxicological data for 2-(Quinolin-3-yl)acetamide may be limited in public repositories compared to common solvents, its structural components—the quinoline ring and the acetamide side chain —dictate a strict safety posture.

  • Quinoline Moiety: Classically associated with DNA intercalation, potential mutagenicity (Muta. 2), and carcinogenicity (Carc. 1B) [1, 2].

  • Acetamide Moiety: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC [3].[1]

Operational Rule: Until specific LC50/LD50 data proves otherwise, you must handle this substance as a suspected carcinogen and potent irritant .

Hazard Identification & Risk Assessment

The primary risks associated with 2-(Quinolin-3-yl)acetamide stem from its physical state (likely a fine crystalline solid) and its biological activity.

Hazard ClassRisk DescriptionCritical Control Point
Inhalation (Dust) High risk.[2] Quinoline derivatives are irritating to the upper respiratory tract. Systemic absorption via lungs is rapid.Engineering Control: Weigh only in a certified chemical fume hood or powder containment enclosure.
Dermal Absorption Moderate to High. Acetamides can act as carriers; quinolines are lipophilic. Skin contact may lead to systemic toxicity.PPE: Double-gloving is mandatory for solution handling.
Ocular Severe Irritant.[1][2][3][4][5][6] Crystalline dust can cause mechanical and chemical corneal damage.PPE: Chemical splash goggles (unvented) are superior to safety glasses for fine powders.
Environmental Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).[5]Disposal: Zero-discharge policy. No sink disposal.

Personal Protective Equipment (PPE) Specifications

Standard "lab attire" is insufficient. Use the following specification matrix to select equipment that provides validated barrier protection.

PPE Selection Matrix
Body AreaRecommended EquipmentTechnical Specification / StandardRationale
Hand Protection (Solid) Nitrile Rubber (Single pair)Thickness:

0.11 mm (4-5 mil) Standard: EN 374 / ASTM D6978
Sufficient for dry solid handling where contact is incidental.
Hand Protection (Solution) Double Nitrile or Nitrile + Laminate Inner: 4 mil Nitrile Outer: 8 mil Nitrile or Silver Shield®Quinolines can permeate thin nitrile over time. Double layer provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash rated)Safety glasses allow dust entry from the side. Goggles seal the ocular cavity.
Respiratory Fume Hood (Primary)Face velocity: 80–100 fpmOnly if hood is unavailable: Use N95 or P100 particulate respirator (requires fit testing).
Body Protection Lab Coat (High-closure)100% Cotton or Poly-Cotton blendSynthetic fibers (polyester) can melt if a fire occurs. For >10g scale-up, use Tyvek sleeves.

Operational Protocol: Safe Handling Workflow

This protocol is designed to isolate the user from the chemical before the container is even opened.

Phase 1: Preparation & Engineering Check
  • Airflow Verification: Confirm fume hood is operational. Tape a Kimwipe to the sash bottom to visualize inward airflow.

  • Static Control: Powders like acetamides are often static-prone. Use an anti-static gun or ionizer bar inside the hood to prevent "fly-away" powder during weighing.

  • Barrier Setup: Place a disposable absorbent mat (bench protector) on the hood surface to capture minor spills.

Phase 2: Weighing & Solubilization
  • Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves (if handling solutions).

  • Transfer: Move the container into the hood before opening.

  • Weighing:

    • Do not use a spatula that has been used for other metal catalysts (risk of cross-reactivity).

    • Weigh directly into the reaction vessel or a tared vial. Avoid using weighing paper (high static risk); use weighing boats or glass funnels.

  • Solubilization: Add solvent slowly.

    • Note: Dissolution often increases skin permeability risks. Treat the solution as more hazardous than the solid.

Phase 3: Decontamination
  • Wipe Down: Wipe the exterior of the stock container with a solvent-dampened Kimwipe (acetone or ethanol) before returning it to storage.

  • Waste Segregation: Place the used Kimwipe immediately into the solid hazardous waste stream.

Emergency Response & Spills

Scenario: Powder Spill inside Fume Hood

  • Do NOT use a brush or compressed air (this aerosolizes the carcinogen).

  • Cover the spill with a wet paper towel (water or chemically compatible solvent) to dampen the powder.

  • Wipe up the damp slurry and place it in a hazardous waste bag.

Scenario: Skin Exposure

  • Immediate Action: Remove contaminated gloves/clothing immediately.

  • Wash: Rinse skin with copious amounts of soap and water for 15 minutes.[3] Do not use organic solvents (ethanol/DMSO) to wash skin; this drives the chemical deeper into the dermis.

  • Report: Consult a physician; provide the SDS for Quinoline (CAS 91-22-5) as a reference if the specific compound SDS is unavailable.

Logic Diagram: Handling Decision Matrix

The following workflow illustrates the decision logic for PPE and containment based on the state of the chemical.

Safety_Workflow Start Task: Handle 2-(Quinolin-3-yl)acetamide State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Dry Liquid_Path Solution / Reaction Mix State_Check->Liquid_Path Wet Engineering_Solid Engineering: Fume Hood + Static Control Solid_Path->Engineering_Solid Engineering_Liquid Engineering: Fume Hood + Secondary Containment Liquid_Path->Engineering_Liquid PPE_Solid PPE: Nitrile Gloves (4mil) + Goggles Engineering_Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile Gloves + Face Shield (if splash risk) Engineering_Liquid->PPE_Liquid Disposal Disposal: Segregated Hazardous Waste (No Sink Disposal) PPE_Solid->Disposal PPE_Liquid->Disposal

Caption: Decision matrix for PPE selection and engineering controls based on the physical state of the quinoline derivative.

Disposal & Environmental Compliance

Waste Stream Classification:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste .

  • Liquid Waste: Segregate into Halogenated or Non-Halogenated Organic Waste depending on the solvent used (e.g., DCM vs. Ethyl Acetate). The compound itself contains Nitrogen but is generally compatible with standard organic waste streams unless mixed with strong oxidizers.

Labeling: Clearly label waste containers with: "Contains Quinoline Derivative – Toxic / Potential Carcinogen."

References

  • Penta Chemicals. (2025).[5] Safety Data Sheet: Quinoline. Retrieved from

  • BenchChem. (2025).[2] Essential Safety and Logistical Information for Handling Quinolinium derivatives. Retrieved from

  • Fisher Scientific. (2025).[7] Safety Data Sheet: Acetamide. Retrieved from

  • University of Edinburgh. (2015). Glove Selection Guide for Chemical Resistance. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Quinoline. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.